molecular formula C8H10N2O3 B1586396 2-Hydroxy-4-methoxybenzohydrazide CAS No. 41697-08-9

2-Hydroxy-4-methoxybenzohydrazide

Cat. No.: B1586396
CAS No.: 41697-08-9
M. Wt: 182.18 g/mol
InChI Key: VMRCVWCZLIPZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxybenzohydrazide (CAS 41697-08-9) is a benzohydrazide derivative of significant interest in medicinal chemistry and materials science as a versatile building block for synthesizing novel organic compounds. Its molecular formula is C8H10N2O3, with a molecular weight of 182.18 g/mol, and it typically presents as a light brown to brown solid with a melting point of 172-176 °C . The compound serves as a crucial precursor for the preparation of Schiff bases and hydrazones via condensation reactions with various aldehydes and ketones . Researchers value this compound for constructing ligands with potential excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) characteristics, which are valuable for developing fluorescent sensors . The Schiff bases derived from 2-hydroxy-4-methoxybenzophenone hydrazone, a closely related structure, have demonstrated solid-state fluorescence and the ability to selectively detect metal ions like Cu2+ . In pharmaceutical research, hydrazone derivatives based on this scaffold are investigated for a broad spectrum of biological activities. Synthetic analogs have shown promising antiglycation activity, which is relevant for managing diabetic complications . Furthermore, salicylaldehyde benzoylhydrazones with methoxy substitutions are recognized for their potent in vitro anticancer and antileukemic activities, demonstrating selectivity against malignant cell lines . The structure of derivatives often features an intramolecular hydrogen bond, which stabilizes the molecular configuration and can influence both photophysical properties and biological interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRCVWCZLIPZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376969
Record name 2-Hydroxy-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41697-08-9
Record name 2-Hydroxy-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methoxybenzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-4-methoxybenzohydrazide. It is a versatile molecule that serves as a key building block in the synthesis of various derivatives with significant pharmacological potential. This document delves into its fundamental chemical characteristics, provides a detailed synthesis protocol, and explores its emerging role in drug discovery, particularly as a scaffold for tyrosinase inhibitors and antibacterial agents. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, offering insights into the rational design and synthesis of novel therapeutic compounds based on the this compound core structure.

Chemical Identity and Core Properties

This compound is a solid organic compound that presents as a light brown to brown solid under standard conditions.[1] Its core structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydrazide functional group.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 41697-08-9[1][2]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
Melting Point 172-176 °C[1][2]
Physical Form Solid[2]
Storage 4°C, under inert atmosphere (e.g., Nitrogen)[2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Spectroscopic and Physicochemical Properties

Solubility

While specific quantitative solubility data for this compound is not extensively reported, based on its structural features and the properties of analogous compounds like 4-hydroxybenzohydrazide, a qualitative solubility profile can be inferred. The presence of the polar hydroxyl and hydrazide groups suggests solubility in polar organic solvents.

  • Soluble in: Methanol, Ethanol, Dimethyl sulfoxide (DMSO).

  • Slightly soluble to insoluble in: Water. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide can reduce its ability to form hydrogen bonds with water, thus limiting its solubility.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the hydrazide functional group. Hydrazides are known to be versatile intermediates in organic synthesis.

The most notable reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the synthesis of a wide array of derivatives with diverse biological activities. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone.

Caption: General reactivity of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure provides a rigid framework that can be readily functionalized to interact with various biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for applications in cosmetics and for the treatment of hyperpigmentation disorders. Derivatives of this compound have shown promise as tyrosinase inhibitors. The structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3] This suggests that the 2-hydroxy-4-methoxyphenyl moiety is a key pharmacophore for tyrosinase inhibition. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme by the hydroxyl and carbonyl groups of the benzohydrazide derivatives.

Antibacterial Activity

Derivatives of 2-hydroxybenzohydrazide have demonstrated notable antibacterial activity against various bacterial strains, including Escherichia coli.[2] The presence of the hydrazone linkage in many of these derivatives is often crucial for their biological activity. The proposed mechanism of action for some hydrazide-based antibacterial agents involves the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis.[4] The 2-hydroxy and 4-methoxy substituents on the benzene ring can also contribute to the antibacterial potency and spectrum of these compounds.[2]

Experimental Protocols for Biological Evaluation

Tyrosinase Inhibition Assay

This protocol outlines a general method for assessing the tyrosinase inhibitory activity of compounds derived from this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer and DMSO, respectively.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Incubate for a short period at room temperature.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and versatile reactivity. Its core structure serves as a promising scaffold for the development of new therapeutic agents. The demonstrated potential of its derivatives as tyrosinase inhibitors and antibacterial agents highlights the importance of further exploration of this compound and its analogs in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and biological relevance, intended to facilitate and inspire future research in this area.

References

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-Hydroxy-4-methoxybenzohydrazide, a compound of increasing interest in medicinal chemistry and drug development. We will delve into its structural elucidation, physicochemical properties, synthesis, and potential biological significance, offering field-proven insights to inform future research and application.

Introduction: The Significance of the Benzohydrazide Scaffold

Hydrazide derivatives are a prominent class of organic compounds characterized by the presence of a C-N-N backbone. This structural motif imparts unique electronic and conformational properties, making them versatile building blocks in the synthesis of a wide array of heterocyclic compounds and Schiff bases. Notably, many compounds incorporating the benzohydrazide scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines this valuable hydrazide functionality with a substituted benzene ring, predisposing it to a range of molecular interactions that are key to its potential therapeutic applications.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the cornerstone of any scientific investigation. The key identifiers and physicochemical parameters of this compound are summarized below.

IdentifierValue
Chemical Name This compound
Synonyms 2-Hydroxy-4-methoxybenzoic acid hydrazide, 2-HYDROXY-4-METHOXYBENZENECARBOHYDRAZIDE
CAS Number 41697-08-9[1][2][3][4]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [2]
IUPAC Name This compound[3]
InChI 1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)[3][5]
InChIKey VMRCVWCZLIPZLW-UHFFFAOYSA-N[3][5]
Canonical SMILES COC1=CC(=C(C=C1)C(=O)NN)O
Melting Point 172-176 °C[3][5]
Appearance Solid[3][5]

Structural Elucidation: A Multi-faceted Approach

Insights from X-ray Crystallography of Analogs

X-ray crystallographic studies of hydrazone derivatives of this compound, such as N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, reveal important conformational preferences. In these structures, the molecule often adopts a nearly planar conformation, stabilized by intramolecular hydrogen bonding. A crucial interaction is the hydrogen bond between the ortho-hydroxyl group and the hydrazide nitrogen atom, which forms a stable six-membered ring. This planarity and hydrogen bonding potential are critical for the molecule's ability to interact with biological targets.

For instance, in the crystal structure of N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, the dihedral angle between the two benzene rings is a mere 8.7(2)°.[6] This planarity is a recurring theme in similar structures and is a key determinant of their biological activity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the functional groups and connectivity within a molecule.

The IR spectrum of a related compound, 2-hydroxybenzohydrazide, provides a reference for the expected vibrational modes of this compound. Key expected peaks would include:

  • -OH stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the phenolic hydroxyl group.

  • -NH stretching: Bands corresponding to the hydrazide N-H stretching vibrations, typically in the range of 3200-3350 cm⁻¹.

  • C=O stretching: A strong absorption band around 1645 cm⁻¹, characteristic of the amide carbonyl group.[1]

  • C=C aromatic stretching: Peaks in the 1500-1600 cm⁻¹ region.

  • C-O stretching: Bands for the methoxy group and phenolic C-O bond.

¹H NMR spectroscopy would provide detailed information about the chemical environment of the protons in the molecule. Based on the structure, the following proton signals are anticipated:

  • Aromatic protons: A set of signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the benzene ring.

  • -OH proton: A singlet, the chemical shift of which can be concentration-dependent and may appear over a wide range.

  • -NH and -NH₂ protons: Signals for the hydrazide protons, which may appear as broad singlets.

  • -OCH₃ protons: A sharp singlet around 3.8 ppm, characteristic of the methoxy group protons.[1]

Synthesis of this compound

The synthesis of benzohydrazides is a well-established chemical transformation. The general and reliable method for preparing this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of similar benzohydrazides.[1][7]

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of ethanol or methanol.

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • The reaction mixture is then heated to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess solvent and hydrazine hydrate are removed under reduced pressure.

  • The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide and shifts the reaction equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

  • Recrystallization: This purification step is crucial to remove any unreacted starting materials or by-products, resulting in a high-purity final product.

Synthesis_of_2_Hydroxy_4_methoxybenzohydrazide start Methyl 2-hydroxy-4-methoxybenzoate reagent + Hydrazine Hydrate (Excess) start->reagent conditions Ethanol/Methanol Reflux reagent->conditions product This compound conditions->product Hydrazinolysis

Caption: Synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound, particularly the presence of the phenolic hydroxyl group, the methoxy group, and the hydrazide moiety, suggest its potential for a range of biological activities. While direct studies on this specific molecule are emerging, research on its derivatives and precursors provides strong indications of its therapeutic promise.

Tyrosinase Inhibition

Recent studies have highlighted the potential of this compound analogs as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for applications in the cosmetic industry. The precursor molecule, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3][5] This suggests that the 2-hydroxy-4-methoxybenzoyl scaffold is a promising pharmacophore for the design of novel tyrosinase inhibitors.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Potential inhibition of the melanin synthesis pathway.

Antimicrobial and Antibiofilm Activity

Derivatives of 2-hydroxybenzohydrazide have shown promising antibacterial activity against various pathogens, including Escherichia coli.[1][6] Furthermore, the precursor, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated significant antibacterial and antibiofilm efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The proposed mechanism of action involves disruption of the bacterial cell membrane. This suggests that this compound itself warrants investigation as a potential antimicrobial agent.

Antiglycation Activity

Benzoylhydrazone derivatives have been evaluated for their antiglycation activity, which is relevant to the prevention of diabetic complications.[2] The ability of these compounds to inhibit the formation of advanced glycation end-products (AGEs) is a promising area of research. The structural components of this compound could contribute to such activity.

Conclusion and Future Directions

This compound is a molecule with a rich chemical scaffold that holds considerable promise for applications in drug discovery and materials science. Its synthesis is straightforward, and its structural features, particularly the potential for intramolecular hydrogen bonding and planarity, make it an attractive candidate for interacting with biological macromolecules. While much of the current research has focused on its derivatives, the foundational understanding of the core molecule presented in this guide underscores the need for further investigation into its specific biological activities. Future research should focus on obtaining a definitive crystal structure and detailed spectroscopic characterization of this compound, as well as conducting in-depth in vitro and in vivo studies to explore its potential as a tyrosinase inhibitor, antimicrobial agent, and antiglycation compound. Such efforts will undoubtedly pave the way for the development of novel therapeutics and functional materials based on this versatile molecular architecture.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of 2-Hydroxy-4-methoxybenzohydrazide

This compound is a compound of significant interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it serves as a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds. Recent studies have highlighted its potential as a tyrosinase inhibitor, making it a favorable agent in the cosmetic and pharmaceutical industries for addressing hyperpigmentation.[1][2] Its structural motifs are also explored in the development of novel antibacterial and antioxidant agents.[3] This guide provides a detailed, field-proven pathway for the synthesis of this valuable compound, emphasizing the underlying chemical principles, experimental causality, and robust validation at each stage.

The Core Synthesis Strategy: From Ester to Hydrazide

The most efficient and widely adopted method for synthesizing benzohydrazide derivatives is the nucleophilic acyl substitution reaction between a corresponding ester and hydrazine hydrate.[4][5] This pathway is favored for its high yields, straightforward execution, and relatively clean reaction profile.

The primary reaction for producing this compound is the hydrazinolysis of its methyl ester precursor, Methyl 2-hydroxy-4-methoxybenzoate.

Visualizing the Primary Synthesis Pathway

The following workflow outlines the direct conversion of the starting ester to the final hydrazide product.

G Ester Methyl 2-hydroxy-4-methoxybenzoate Reaction Nucleophilic Acyl Substitution (Reflux or Microwave) Ester->Reaction Starting Material Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reaction Nucleophile Solvent Methanol or Ethanol Solvent->Reaction Solvent Product This compound Reaction->Product Forms Methanol_byproduct Methanol (byproduct) Reaction->Methanol_byproduct

Caption: Workflow for the hydrazinolysis of the methyl ester.

Mechanistic Insight: The Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses, expelling the methoxy group (-OCH3) as a leaving group (which is protonated to form methanol) to yield the stable hydrazide product. The use of excess hydrazine hydrate often helps to drive the reaction equilibrium towards the product side.

Securing the Precursor: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

While the primary reaction is straightforward, the starting material, Methyl 2-hydroxy-4-methoxybenzoate, may not be readily available commercially or may be cost-prohibitive. A reliable two-step synthesis from the common starting material, 2,4-dihydroxybenzoic acid, is presented here.[6]

Overall Precursor Synthesis Scheme

G Start 2,4-Dihydroxybenzoic Acid Step1 Step 1: Fischer Esterification Start->Step1 Methanol, H2SO4 (cat.) Reflux Intermediate Methyl 2,4-dihydroxybenzoate Step1->Intermediate Step2 Step 2: Selective Methylation Intermediate->Step2 Methyl Iodide, K2CO3 Dry Sulpholane Final_Ester Methyl 2-hydroxy-4-methoxybenzoate Step2->Final_Ester

Caption: Two-step synthesis of the required ester precursor.

Experimental Rationale
  • Step 1: Fischer Esterification: This standard acid-catalyzed reaction converts the carboxylic acid group of 2,4-dihydroxybenzoic acid into a methyl ester. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.

  • Step 2: Selective Methylation: The key to this step is the differential reactivity of the two hydroxyl groups. The hydroxyl group at the C4 position is more acidic (phenolic) and therefore more readily deprotonated by the weak base (potassium carbonate) than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This allows for the selective methylation of the C4 hydroxyl group by methyl iodide to yield the desired product.[6]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate laboratory technique, will reliably yield the target compound.

Protocol: Synthesis of this compound

This protocol details the conversion of the ester to the hydrazide. Both conventional heating and microwave-assisted methods are described.

ParameterConventional MethodMicrowave Method
Starting Ester Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq)Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq)
Reagent Hydrazine Hydrate (1.2 - 2.0 eq)Hydrazine Hydrate (2.0 - 4.0 eq)
Solvent Methanol or EthanolMethanol or Ethanol
Temperature Reflux (65-78°C)100-120°C (in sealed vessel)
Time 2 - 8 hours[4]2 - 8 minutes[7]
Typical Yield >80%>90%[8][9]

Step-by-Step Methodology (Conventional):

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve Methyl 2-hydroxy-4-methoxybenzoate (0.01 mol) in absolute ethanol (25 mL).

  • Reagent Addition: Add hydrazine hydrate (0.012 mol) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of the product will form.

  • Purification: Filter the solid product and wash thoroughly with cold water or a small amount of cold solvent to remove unreacted hydrazine hydrate.[5]

  • Recrystallization: For high purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

  • Drying: Collect the pure crystals by filtration and dry them under vacuum.

Step-by-Step Methodology (Microwave):

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine Methyl 2-hydroxy-4-methoxybenzoate (1 mmol) and hydrazine hydrate (4 mmol).[10] Ethanol (1-2 mL) can be added as a solvent.[5]

  • Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate at a set temperature (e.g., 100°C) for 3-5 minutes with stirring.[7][10]

  • Isolation & Purification: After cooling the vessel, a solid product is typically present. Isolate and purify the product as described in steps 5-7 of the conventional method.

Troubleshooting Common Issues
  • Low Yield: This can be due to an incomplete reaction or impurities in the starting materials.[4]

    • Solution: Ensure high-purity reagents are used. Increase the reaction time or temperature. For conventional heating, extending the reflux from 2 hours to 5-8 hours can improve yields.[4]

  • Product Fails to Precipitate: The product may be too soluble in the reaction solvent.

    • Solution: Reduce the volume of the solvent by rotary evaporation. Alternatively, pour the reaction mixture into ice-cold water to induce precipitation.

  • Impure Product after Recrystallization: If recrystallization does not yield a pure product, column chromatography is a viable alternative.[4]

References

A Comprehensive Spectroscopic Guide to 2-Hydroxy-4-methoxybenzohydrazide: Elucidating Molecular Structure through NMR, FTIR, and UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 2-Hydroxy-4-methoxybenzohydrazide, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to fully characterize this molecule. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and detailed protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 4-methoxysalicylhydrazide, serves as a versatile building block in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities. The precise characterization of this precursor is paramount to ensure the structural integrity and purity of the final synthesized compounds. Spectroscopic techniques are indispensable tools in this endeavor, providing a detailed fingerprint of the molecule's structure and electronic properties. This guide will systematically explore the insights gained from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is understanding the molecule's structure. The interplay of the hydroxyl, methoxy, and benzohydrazide functional groups gives rise to a unique spectral signature.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH and -NH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

¹H NMR Spectral Data and Interpretation
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenolic -OH~11.90Singlet1H
Amide -NH~8.47Singlet1H
Aromatic H (ortho to -OH)~7.76Doublet1H
Aromatic H (ortho to -C=O)~6.93-6.75Multiplet1H
Aromatic H (meta to -OH)~7.36Triplet1H
Methoxy -OCH₃~3.80Singlet3H
Amine -NH₂~3.2-3.4Broad Singlet2H

Note: The chemical shifts are based on data for similar benzohydrazide derivatives and may vary slightly.[1]

Causality Behind Chemical Shifts:

  • The downfield shift of the phenolic -OH proton (around 11.90 ppm) is attributed to intramolecular hydrogen bonding with the carbonyl oxygen, which deshields the proton.

  • The aromatic protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing effect of the -C(=O)NHNH₂ group influence their respective chemical shifts.

  • The methoxy protons appear as a sharp singlet around 3.80 ppm, a typical region for aryl methyl ethers.[1]

  • The hydrazide -NH and -NH₂ protons are exchangeable and may appear as broad singlets. Their chemical shifts can be influenced by solvent and concentration.

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O~165.0
Aromatic C-OH~158.0
Aromatic C-OCH₃~160.0
Aromatic C-C=O~115.0
Aromatic CH~100-130
Methoxy -OCH₃~55.0

Note: The chemical shifts are predicted based on analogous structures.

Interpretation of ¹³C Chemical Shifts:

  • The carbonyl carbon appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

  • The aromatic carbons attached to the oxygen atoms (-OH and -OCH₃) are also shifted downfield.

  • The remaining aromatic carbons resonate in the typical region of 100-130 ppm.

  • The methoxy carbon signal is found in the expected upfield region for sp³ hybridized carbons bonded to an electronegative atom.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H Stretch (phenolic)3200-3400Broad, Strong
N-H Stretch (hydrazide)3200-3350Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (methoxy)2850-2960Medium
C=O Stretch (amide I)1640-1660Strong
N-H Bend (amide II)1530-1550Medium
C=C Stretch (aromatic)1450-1600Medium-Strong
C-O Stretch (aryl ether)1200-1275Strong
C-O Stretch (phenolic)1150-1250Strong

Note: The frequencies are based on data for similar benzohydrazide derivatives.[1]

Analysis of Vibrational Frequencies:

  • The broad O-H stretching band is indicative of hydrogen bonding.

  • The N-H stretching vibrations of the hydrazide group often appear as one or two bands in the same region as the O-H stretch.

  • The strong absorption around 1650 cm⁻¹ is a hallmark of the amide carbonyl (C=O) group.

  • The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • The strong C-O stretching bands confirm the presence of the aryl ether and phenolic moieties.

FTIR_Functional_Groups FTIR_Spectrum FTIR Spectrum 3200-3400 cm⁻¹ O-H, N-H Stretch 3000-3100 cm⁻¹ Aromatic C-H Stretch 1640-1660 cm⁻¹ C=O Stretch (Amide I) 1450-1600 cm⁻¹ Aromatic C=C Stretch 1200-1275 cm⁻¹ C-O Stretch (Aryl Ether) Molecule This compound Molecule->FTIR_Spectrum Vibrational Modes

Caption: Correlation of functional groups with key FTIR absorption regions.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or methanol.

    • The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most intense absorption band.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the spectrum over a wavelength range of approximately 200-400 nm.

    • Use the pure solvent as a reference.

UV-Vis Spectral Data and Interpretation

Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions.

Transition Expected λmax (nm)
π → π*~210, ~236, ~300

Note: The λmax values are based on data for 2-hydroxybenzohydrazide.[1]

Interpretation of Electronic Transitions:

  • The multiple absorption bands are characteristic of the substituted benzene ring system.

  • The presence of the hydroxyl and methoxy auxochromes, as well as the hydrazide chromophore, influences the position and intensity of the absorption maxima, typically causing a bathochromic (red) shift compared to unsubstituted benzene.

IV. Synthesis and Structural Confirmation

A plausible laboratory synthesis of this compound involves the reaction of methyl 2-hydroxy-4-methoxybenzoate with hydrazine hydrate.

Synthesis_Workflow Start Methyl 2-hydroxy-4-methoxybenzoate Reaction Reflux in Ethanol Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

The collective data from NMR, FTIR, and UV-Vis spectroscopy provides a self-validating system for the structural confirmation of the synthesized product. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the FTIR spectrum identifies the key functional groups, and the UV-Vis spectrum verifies the electronic nature of the conjugated system.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy, a comprehensive and unambiguous structural elucidation is achieved. The presented protocols and interpretations serve as a valuable resource for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important synthetic intermediate. The synergistic use of these spectroscopic techniques underscores their power in modern chemical analysis.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-4-methoxybenzohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. Within this family, 2-Hydroxy-4-methoxybenzohydrazide and its related structures have emerged as compounds of significant interest due to their demonstrated antimicrobial, antifungal, anti-inflammatory, and antiglycation properties. This guide provides a comprehensive analysis of the current understanding of their mechanisms of action, synthesizing data from in vitro, in vivo, and in silico studies. We will explore the molecular interactions, signaling pathways, and structure-activity relationships that govern their therapeutic potential, offering a foundational resource for professionals engaged in drug discovery and development.

Introduction: The Versatile Hydrazone Scaffold

Hydrazones, characterized by the azometine group (>C=N-NH-), are a cornerstone in medicinal chemistry. Their facile synthesis, typically through the condensation of hydrazides with aldehydes or ketones, allows for extensive structural diversification. This compound serves as a key exemplar of this scaffold, incorporating a salicylic acid moiety known for its own biological relevance. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the reactive hydrazone linker, creates a molecule with a rich electronic and steric profile, enabling it to interact with a multitude of biological targets. Research has consistently shown that derivatives of this core structure possess potent activities, including antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory effects.[1][2][3] Understanding the precise mechanisms behind these activities is paramount for the rational design of next-generation therapeutic agents.

Primary Mechanisms of Action

The biological effects of this compound and its analogs are not attributed to a single, universal mechanism but rather to a range of target-specific interactions. The primary modes of action elucidated to date are detailed below.

Antimicrobial and Antifungal Activity: Disruption of Cellular Integrity

A predominant mechanism, particularly against bacterial and fungal pathogens, is the compromising of the cell membrane. This action disrupts cellular homeostasis, leading to leakage of essential intracellular components and ultimately, cell death.

Key Evidence:

  • Increased Membrane Permeability: Studies on the closely related precursor, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown that treatment of Staphylococcus aureus and Fusarium graminearum leads to a significant increase in the uptake of membrane-impermeable dyes like propidium iodide (PI).[4][5] This directly indicates a loss of membrane integrity.

  • Leakage of Intracellular Contents: HMB treatment has been documented to cause the release of proteins and nucleic acids from bacterial cells, a direct consequence of membrane damage.[4][6]

  • Oxidative Stress and Lipid Peroxidation: In fungi, HMB induces a marked increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation.[5] This suggests the compound initiates oxidative damage to the lipids within the cell membrane, further destabilizing its structure.

  • Enzyme Inhibition: In silico docking studies have predicted that hydrazide derivatives can bind to the active sites of critical bacterial enzymes. For instance, derivatives of 2-hydroxybenzohydrazide have been modeled to interact with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor (Pdb: 1C14), a key enzyme in fatty acid synthesis.[1][7][8] The 2-hydroxy group often plays a pivotal role in this binding by forming hydrogen bonds with key amino acid residues like Tyr 1156.[1]

Antimicrobial_Mechanism Compound This compound Derivative Membrane Bacterial/Fungal Cell Membrane Compound->Membrane Interaction Enzyme Bacterial Enzyme (e.g., ENR) Compound->Enzyme Binding Damage Membrane Destabilization & Lipid Peroxidation Membrane->Damage Permeability Increased Permeability Damage->Permeability Leakage Leakage of Intracellular Contents (Proteins, Ions, Nucleic Acids) Permeability->Leakage Death Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Pathway_Block Metabolic Pathway Disruption Inhibition->Pathway_Block Pathway_Block->Death Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., CCl4) cluster_1 Cellular Response Stimulus Cellular Injury & Oxidative Stress Cytokines_Pro Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Stimulus->Cytokines_Pro Upregulates Cytokines_Anti Anti-inflammatory Cytokines (IL-10) Stimulus->Cytokines_Anti Downregulates Inflammation Inflammation & Tissue Damage Cytokines_Pro->Inflammation Compound 2-Hydroxy-4-methoxy benzoic acid (HMBA) Compound->Cytokines_Pro Inhibits Compound->Cytokines_Anti Restores Synthesis_Workflow Start1 Methyl Salicylate Step1 Microwave Irradiation (160W, 2-8 min) Start1->Step1 Start2 Hydrazine Hydrate Start2->Step1 Intermediate 2-Hydroxybenzohydrazide Step1->Intermediate Step2 Condensation Reaction (Methanol, Acetic Acid) Intermediate->Step2 Start3 Substituted Aldehyde Start3->Step2 Product Final Hydrazone Derivative Step2->Product

References

A Comprehensive Technical Guide to the Biological Activities of 2-Hydroxy-4-methoxybenzohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse pharmacological potential is paramount. Among these, hydrazide-hydrazone derivatives have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities. This technical guide focuses on a particularly promising member of this family, 2-Hydroxy-4-methoxybenzohydrazide, and its Schiff base derivatives. We will delve into the synthesis, mechanisms of action, and in-depth experimental protocols to evaluate its significant antibacterial, tyrosinase inhibitory, and antiglycation properties. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-proven methodologies.

Synthesis of this compound and its Derivatives

The core structure of this compound is typically synthesized through a straightforward condensation reaction between the corresponding ester, methyl 2-hydroxy-4-methoxybenzoate, and hydrazine hydrate.[1] This reaction can be efficiently carried out under reflux or with the assistance of microwave irradiation, the latter often offering advantages in terms of reduced reaction times and improved yields.[2][3]

Further derivatization to form hydrazones is achieved by reacting the this compound with various aldehydes or ketones.[4] This condensation reaction, often catalyzed by a few drops of glacial acetic acid, results in the formation of a Schiff base (C=N double bond), a critical pharmacophore for many of the observed biological activities.[2]

General Synthesis Workflow

cluster_synthesis Synthesis Pathway start Methyl 2-hydroxy-4-methoxybenzoate hydrazide This compound start->hydrazide Hydrazine Hydrate, Reflux or Microwave hydrazone 2-Hydroxy-4-methoxybenzohydrazone Derivative hydrazide->hydrazone Condensation, Glacial Acetic Acid aldehyde Aldehyde/Ketone aldehyde->hydrazone

Caption: General synthesis scheme for this compound and its hydrazone derivatives.

Part 1: Antibacterial Activity

Hydrazide derivatives are a well-established class of antimicrobial agents. The presence of the azomethine group (-NH–N=CH-) is a key structural feature contributing to their antibacterial efficacy.[5]

Mechanism of Action

The antibacterial mechanism of this compound and its derivatives is multifaceted. One of the primary proposed mechanisms is the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, thereby inhibiting bacterial proliferation.[5] The 2-hydroxy group on the benzene ring can form hydrogen bonds with amino acid residues in the enzyme's active site, while the overall molecule can engage in steric interactions, leading to a stable drug-receptor complex.[2]

Another potential mechanism involves the disruption of the bacterial cell membrane. Treatment with related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has been shown to increase the release of intracellular proteins and nucleic acids from bacteria like Staphylococcus aureus.[6][7] This suggests that the compounds may alter cell membrane permeability, leading to leakage of cellular contents and ultimately, cell death.

cluster_moa Antibacterial Mechanism of Action compound 2-Hydroxy-4-methoxy- benzohydrazide Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Binds to active site cell_membrane Bacterial Cell Membrane compound->cell_membrane Interacts with membrane inhibition Inhibition of DNA Replication dna_gyrase->inhibition disruption Membrane Disruption & Leakage of Contents cell_membrane->disruption death Bacterial Cell Death inhibition->death disruption->death

Caption: Proposed antibacterial mechanisms of this compound derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following protocol outlines the broth microdilution method for determining the MIC and MBC of this compound derivatives against bacterial strains.[5][8]

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile MHB to each well of a 96-well microplate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

  • Determination of MBC:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a sterile MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5]

Quantitative Data Summary
DerivativeBacterial StrainMIC (µg/mL)Reference
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120[2]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli1000[2]

Part 2: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the food industry to prevent browning.[9] Hydrazide-hydrazone derivatives have shown potential as tyrosinase inhibitors.

Mechanism of Action

The inhibitory mechanism of hydrazide derivatives against tyrosinase often involves their ability to chelate the copper ions present in the enzyme's active site.[10] Tyrosinase contains a binuclear copper center that is essential for its catalytic activity. Compounds with hydroxyl and hydrazone moieties can act as chelating agents, binding to these copper ions and rendering the enzyme inactive. The presence of phenolic groups in the inhibitor structure can also allow them to act as alternative substrates, competing with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site.[9] Kinetic studies often reveal a competitive or mixed-type inhibition pattern for these compounds.[11]

cluster_moa_tyrosinase Tyrosinase Inhibition Mechanism compound 2-Hydroxy-4-methoxy- benzohydrazone tyrosinase Tyrosinase Active Site (with Copper Ions) compound->tyrosinase Chelates Copper Ions & Competes with Substrate inhibition Inhibition of Melanin Synthesis tyrosinase->inhibition

Caption: Mechanism of tyrosinase inhibition by 2-Hydroxy-4-methoxybenzohydrazone derivatives.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the tyrosinase inhibitory activity of this compound derivatives using L-DOPA as a substrate.[12][13]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer just before use.

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Control Wells: 20 µL of DMSO/buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for at least 20-30 minutes. The rate of dopachrome formation is monitored.

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.

Part 3: Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications.[14] Hydrazone derivatives have demonstrated the ability to inhibit this process.

Mechanism of Action

The antiglycation mechanism of hydrazone compounds is primarily attributed to their ability to trap reactive carbonyl species, which are intermediates in the glycation process.[14] The nucleophilic nitrogen atoms of the hydrazone moiety can react with the carbonyl groups of sugars and their degradation products, forming stable adducts and thus preventing them from reacting with proteins. Additionally, the antioxidant properties of these compounds can contribute to their antiglycation activity by scavenging free radicals that accelerate the formation of AGEs.[15] The presence and position of hydroxyl groups on the aromatic rings of the hydrazone derivatives can significantly influence their antiglycation potential.[14]

cluster_moa_antiglycation Antiglycation Mechanism of Action protein Protein (e.g., BSA) rcs Reactive Carbonyl Species (RCS) protein->rcs sugar Reducing Sugar (e.g., Glucose) sugar->rcs ages Advanced Glycation End-products (AGEs) rcs->ages trapped Trapped RCS rcs->trapped compound 2-Hydroxy-4-methoxy- benzohydrazone compound->rcs Traps RCS

Caption: Mechanism of antiglycation by 2-Hydroxy-4-methoxybenzohydrazone derivatives.

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay

This protocol outlines an in vitro method to assess the antiglycation activity of this compound derivatives by measuring the inhibition of AGEs formation.[16][17][18]

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose

  • Test compound (this compound derivative) dissolved in a suitable solvent

  • Aminoguanidine (positive control)

  • Phosphate buffer (0.2 M, pH 7.4)

  • Sodium azide

  • Spectrofluorometer

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate tubes, prepare the following reaction mixtures (final volume of 1 mL):

      • Negative Control: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) in phosphate buffer.

      • Positive Control: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) + aminoguanidine at various concentrations.

      • Test Samples: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) + test compound at various concentrations.

    • Add a small amount of sodium azide to each tube to prevent microbial growth.

  • Incubation:

    • Incubate all tubes at 37°C for 7-14 days.

  • Measurement of AGEs Formation:

    • After the incubation period, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[16]

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition of glycation using the following formula: % Inhibition = [(Fluorescence of negative control - Fluorescence of test sample) / Fluorescence of negative control] x 100

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGEs formation.

Quantitative Data Summary

While specific IC₅₀ values for this compound were not found in the initial searches, a study on a series of 4-methoxybenzoylhydrazones provides a relevant comparison of antiglycation activity.[19]

CompoundIC₅₀ (µM)Reference
N'-(2,4,6-Trihydroxybenzylidiene)-4-methoxybenzohydrazide216.52 ± 4.2[19]
N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide227.75 ± 0.53[19]
Rutin (Standard)294.46 ± 1.50[19]

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential in the development of new therapeutic agents. Their demonstrated antibacterial, tyrosinase inhibitory, and antiglycation activities, coupled with their straightforward synthesis, make them attractive candidates for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and validate the biological potential of this promising class of compounds. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as evaluating their efficacy and safety in more advanced preclinical models.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4-methoxybenzohydrazide is a versatile aromatic hydrazide derivative with significant potential in medicinal chemistry and drug development. Its chemical structure, featuring a hydroxyl group, a methoxy group, and a hydrazide moiety, imparts a unique combination of physicochemical properties that are critical to its biological activity and formulation development. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of this compound for therapeutic applications.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its successful development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValueSource
Chemical Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 172-176 °C[1]
Appearance White to off-white crystalline powder[2]
pKa (predicted) ~8.5 (phenolic hydroxyl), ~3.0 (protonated hydrazide)N/A

Note: Predicted pKa values are based on the general chemical knowledge of similar structures and may vary depending on the prediction software and experimental conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both hydrogen bond donors (hydroxyl and N-H groups) and acceptors (carbonyl and methoxy oxygens), as well as an aromatic ring, suggests that the solubility of this compound will be highly dependent on the solvent system.

Aqueous Solubility

Aqueous solubility is paramount for oral and parenteral drug delivery. Due to the ionizable nature of the phenolic hydroxyl and hydrazide groups, the aqueous solubility of this compound is expected to be pH-dependent.

Table 2: Predicted Aqueous Solubility of this compound at 25 °C

pHPredicted Solubility (µg/mL)Rationale
1.2 (Simulated Gastric Fluid) > 1000At this low pH, the hydrazide nitrogen is protonated, forming a more soluble salt.
4.5 (Acetate Buffer) ~50-100The compound is likely to be in its neutral form, exhibiting lower solubility.
6.8 (Simulated Intestinal Fluid) ~30-60Solubility is expected to be at its lowest near the isoelectric point.
7.4 (Physiological pH) ~25Based on data for the close analog 4-methoxybenzohydrazide.[3]
Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.

Table 3: Estimated Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent TypeEstimated Solubility (mg/mL)Rationale
Methanol Polar ProticHigh (> 20)Excellent hydrogen bonding potential.
Ethanol Polar ProticModerate (5-10)Good hydrogen bonding, but slightly less polar than methanol.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (> 50)Strong hydrogen bond acceptor.
N,N-Dimethylformamide (DMF) Polar AproticHigh (> 30)Strong hydrogen bond acceptor.
Acetonitrile Polar AproticLow to Moderate (1-5)Less effective at solvating the hydrogen bond donors.
Ethyl Acetate Moderately PolarLow (0.5-1)Limited hydrogen bonding capability.
Dichloromethane Non-polarVery Low (< 0.1)Poor interaction with the polar functional groups.
Hexane Non-polarInsoluble (< 0.01)Mismatch in polarity.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water at different pH values, organic solvents)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal and shake at constant temperature (24-72 hours) A->B C Allow solid to settle B->C D Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Shake-Flask Solubility Workflow

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. The hydrazide functional group is known to be susceptible to hydrolysis, particularly in acidic conditions.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that provides insights into the intrinsic stability of a molecule.[6] These studies involve exposing the compound to conditions more severe than those it would encounter during storage to accelerate degradation.

Table 4: Representative Forced Degradation Data for this compound

Stress ConditionConditions% Degradation (Illustrative)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 h15-25%2-Hydroxy-4-methoxybenzoic acid and hydrazine
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 h5-10%2-Hydroxy-4-methoxybenzoic acid and hydrazine
Oxidative Degradation 3% H₂O₂, RT, 24 h10-20%Oxidized aromatic species, N-N bond cleavage products
Thermal Degradation 80 °C, 48 h (solid state)< 5%Minimal degradation
Photostability ICH Q1B conditions5-15%Photolytic cleavage products
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat the solution (e.g., at 60 °C) and take samples at various time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH.

    • Oxidative Degradation: Add 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and monitor over time.

    • Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven (e.g., at 80 °C). Periodically dissolve a portion of the sample for analysis.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A gradient elution with a C18 column is typically suitable. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Causality Behind Experimental Choices:

  • Choice of Stressors: The selected conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.

  • Severity of Conditions: The conditions are chosen to induce a meaningful level of degradation (typically 5-20%) without causing complete decomposition of the molecule.[8]

  • Stability-Indicating Method: The HPLC method must be capable of separating the intact drug from all its degradation products, ensuring accurate quantification of stability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C, solid) A->E F Photostability (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (for acid/base) G->H I Analyze by Stability-Indicating HPLC-UV/MS H->I

Forced Degradation Workflow

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, underpinned by established scientific principles and detailed experimental protocols. The provided data, while illustrative, serves as a robust starting point for researchers in the field. The inherent pH-dependent solubility and susceptibility of the hydrazide moiety to hydrolysis are key considerations for the successful development of this compound into a therapeutic agent. Future work should focus on obtaining precise experimental data for this specific molecule and exploring formulation strategies, such as the use of co-solvents, cyclodextrins, or nanoformulations, to enhance its solubility and stability. A thorough characterization of its degradation products is also essential for ensuring the safety and efficacy of any resulting drug product.

References

An In-depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxybenzohydrazide and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the synthesis, characterization, and diverse biological activities of these molecules, offering field-proven insights and detailed experimental protocols.

Introduction: The Benzohydrazide Scaffold

Benzohydrazides are a fascinating class of organic compounds characterized by a hydrazide moiety (-CONHNH₂) attached to a benzene ring. This structural motif serves as a versatile pharmacophore, granting access to a wide array of derivatives with a broad spectrum of biological activities. The presence of the azomethine group (-NHN=CH-) in many of its derivatives, particularly Schiff bases, is a key structural requirement for many of their pharmacological effects, which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1]

The focus of this guide, this compound, incorporates a hydroxyl and a methoxy group on the benzene ring. These substitutions are not merely decorative; they play a crucial role in modulating the electronic properties and biological activity of the molecule and its subsequent derivatives, influencing factors such as chelation, hydrogen bonding, and interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a multi-step process that begins with readily available starting materials. The general strategy involves the formation of the core hydrazide followed by its derivatization, most commonly through condensation with various aldehydes to form Schiff bases.

Synthesis of the Core Moiety: this compound

Rationale: The choice of a methyl ester (methyl 2-hydroxy-4-methoxybenzoate) as a precursor is strategic. The ester is susceptible to nucleophilic attack by the highly reactive hydrazine hydrate. The reaction is typically carried out under reflux in an alcohol, such as methanol or ethanol, which serves as a suitable solvent for both reactants. Microwave-assisted synthesis has also emerged as a green and efficient alternative, significantly reducing reaction times.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-hydroxy-4-methoxybenzoate (1 equivalent) and hydrazine hydrate (4-5 equivalents) in methanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Isolation: Pour the concentrated mixture into cold distilled water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol or methanol to obtain pure this compound.

Synthesis of Derivatives: The Schiff Base Condensation

The most common derivatives of this compound are Schiff bases (hydrazones), formed by the condensation reaction with various aromatic or heterocyclic aldehydes.[1][2]

Rationale: This reaction is a classic example of nucleophilic addition-elimination. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base. A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

Experimental Protocol: General Synthesis of N'-substituted-benzylidene-2-hydroxy-4-methoxybenzohydrazides

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in methanol or ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the mixture for 3-5 hours. Monitor the reaction's progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

Diagram: General Synthesis Workflow

G cluster_0 Step 1: Core Hydrazide Synthesis cluster_1 Step 2: Schiff Base Derivative Synthesis Methyl 2-hydroxy-4-methoxybenzoate Methyl 2-hydroxy-4-methoxybenzoate Step1_Reaction Hydrazinolysis (Reflux in Methanol) Methyl 2-hydroxy-4-methoxybenzoate->Step1_Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step1_Reaction This compound This compound Step1_Reaction->this compound Core_Hydrazide This compound Step2_Reaction Condensation (Reflux in Methanol, cat. Acetic Acid) Core_Hydrazide->Step2_Reaction Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Step2_Reaction Schiff_Base_Derivative N'-substituted-benzylidene-2-hydroxy-4-methoxybenzohydrazide Step2_Reaction->Schiff_Base_Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O (amide), and C=N (imine) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as lead compounds in drug discovery.

Tyrosinase Inhibition

Context: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are valuable in cosmetics and medicine.[3]

Mechanism of Action: Hydrazone derivatives have been identified as competitive inhibitors of tyrosinase.[4] The mechanism involves the chelation of the copper ions in the enzyme's active site by the hydrazone moiety. Molecular docking studies suggest that the hydroxyl groups on the phenyl rings play a crucial role in forming hydrogen bonds with amino acid residues in the active site, such as Asn260, Val283, and His259, thereby stabilizing the enzyme-inhibitor complex and preventing substrate binding.[4]

Diagram: Proposed Mechanism of Tyrosinase Inhibition

G cluster_reaction Normal Enzymatic Reaction (Blocked) Active_Site Tyrosinase Active Site Cu²⁺ Cu²⁺ Histidine Residues Product Dopaquinone (Melanin Precursor) No_Reaction Inhibition of Melanogenesis Active_Site->No_Reaction Inhibitor This compound Derivative Hydrazone Moiety Hydroxyl Group Inhibitor:N->Active_Site:Cu1 Chelation Inhibitor:N->Active_Site:Cu2 Inhibitor:OH->Active_Site:His H-Bonding Substrate L-DOPA Substrate->Active_Site Binding Blocked

Caption: Hydrazone derivatives inhibit tyrosinase by chelating copper ions and H-bonding.

Quantitative Data: Tyrosinase Inhibitory Activity

Compound IDSubstituent on AldehydeIC₅₀ (µM)Reference
1 4-bromobenzoic acid6.07 ± 0.40[3]
2 4-bromobenzoic acid13.15 ± 0.09[3]
Kojic Acid (Standard)16.9 ± 1.30[3]
Antimicrobial Activity

Context: The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzohydrazide derivatives have shown promise in this area.

Mechanism of Action: While the exact mechanism can vary, one proposed target is the inhibition of essential enzymes in bacterial metabolic pathways. For instance, some derivatives have been shown to target the enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid biosynthesis in bacteria.[1] The antibacterial activity is often influenced by the nature of the substituents on the aromatic rings, with electron-withdrawing groups sometimes enhancing potency.

Experimental Protocol: Antimicrobial Activity Assessment (Microdilution Method)

  • Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antibacterial Activity (MIC)

Derivative ofTest OrganismMIC (ppm)Reference
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli31.3[3][5]
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilis31.3[3][5]
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120[1]
Antitumor Activity

Context: The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Benzohydrazide derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.

Mechanism of Action: The antitumor activity of these derivatives is often multifactorial. Proposed mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Some hydrazones preferentially inhibit RNA and DNA synthesis in cancer cells.[2]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) and microtubule affinity regulating kinase 4 (MARK4).[6][7]

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of Bcl-2 family proteins and the disruption of the mitochondrial membrane potential.[8]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4)MCF-7 (Breast)27.39[6][7]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4)A549 (Lung)45.24[6][7]
Benzohydrazide-dihydropyrazole derivative (H20)MCF-7 (Breast)0.29
Benzohydrazide-dihydropyrazole derivative (H20)A549 (Lung)0.46
Benzohydrazide-dihydropyrazole derivative (H20)HeLa (Cervical)0.15
Benzimidazole acylhydrazone derivative (5m)A549 (Lung)7.19[8]
Antiglycation Activity

Context: Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications.

Mechanism of Action: The antiglycation activity of these compounds is often attributed to their ability to inhibit glycoxidation. The number and position of hydroxyl groups on the aromatic rings are critical, as they can act as antioxidants and scavenge reactive oxygen species that promote glycation.[1][2] Derivatives with multiple free hydroxyl groups tend to exhibit higher activity.[2]

Quantitative Data: Antiglycation Activity (IC₅₀)

Derivative of 4-methoxybenzohydrazide with:IC₅₀ (µM)Reference
2,4,6-Trihydroxybenzaldehyde216.52 ± 4.2[1][2]
2,4-Dihydroxybenzaldehyde227.75 ± 0.53[1][2]
3,5-Dihydroxybenzaldehyde242.53 ± 6.1[1][2]
Rutin (Standard) 294.46 ± 1.50 [1][2]

Conclusion and Future Directions

This compound and its derivatives represent a rich scaffold for the development of novel therapeutic agents. The synthetic accessibility and the tunability of their biological activities through structural modification make them highly attractive for medicinal chemists. The potent tyrosinase, antimicrobial, antitumor, and antiglycation activities highlight their potential in diverse therapeutic areas.

Future research should focus on:

  • Lead Optimization: Systematic structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profiles of the most promising candidates.

The insights and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the therapeutic potential of this versatile class of compounds.

References

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Thermal Stability of a Promising Pharmaceutical Building Block

2-Hydroxy-4-methoxybenzohydrazide is a versatile organic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents.[1][2] Its structure, featuring a hydrazide functional group attached to a substituted benzene ring, makes it a valuable scaffold in medicinal chemistry.[3] The development of new pharmaceuticals requires a thorough understanding of the physicochemical properties of such intermediates, with thermal stability being a critical parameter.[4][5]

Thermogravimetric analysis (TGA) is an essential analytical technique used to characterize the thermal stability of materials.[6] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This guide provides a comprehensive overview of the thermogravimetric analysis of this compound, offering insights into experimental design, data interpretation, and the elucidation of its thermal decomposition pathway. It is important to distinguish this analytical technique from the Therapeutic Goods Administration (TGA), the Australian regulatory body for therapeutic goods, as both may be encountered in pharmaceutical contexts.[4][8][9][10]

This document is intended for researchers, scientists, and drug development professionals, providing not just a procedural outline but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible analysis.

Core Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: as a material is heated, it may undergo physical or chemical changes that result in a loss or gain of mass.[7] By precisely measuring this change in mass with respect to temperature, a TGA curve is generated. The resulting thermogram provides invaluable information about the material's composition, thermal stability, and decomposition kinetics.[6]

The primary data output is a TGA curve, which plots mass percentage on the y-axis against temperature on the x-axis. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss against temperature.[6][11] The DTG curve is particularly useful for identifying the temperatures at which the rate of decomposition is maximal and for separating overlapping decomposition events.[11][12]

Experimental Protocol: A Self-Validating Approach to TGA

The following protocol is designed to yield high-quality, reproducible TGA data for this compound. The causality behind each parameter is explained to empower the analyst to adapt the method for similar compounds.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is paramount for accurate measurements. Calibration should be performed regularly for both temperature and mass, following the instrument manufacturer's guidelines.

Sample Preparation: The Foundation of Accurate Analysis

The preparation of the this compound sample is a critical step that directly impacts the quality of the TGA data.[7]

Step-by-Step Sample Preparation:

  • Ensure Purity: The sample should be of high purity to avoid the misinterpretation of thermal events. The synthesis of this compound can be achieved through the reaction of the corresponding aldehyde or ester with hydrazine hydrate.

  • Grinding: Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle. This ensures even heat distribution throughout the sample.

  • Sample Mass: Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible (typically alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Crucible Selection: An open crucible is generally used for decomposition studies to allow for the free escape of gaseous products.

TGA Instrument Parameters: Controlling the Experimental Environment

The choice of instrumental parameters is crucial for obtaining meaningful and reproducible results.

ParameterRecommended SettingRationale
Temperature Program Ramp from 30 °C to 600 °CThe starting temperature is near ambient to detect any initial mass loss due to residual solvent or moisture. The final temperature is chosen to ensure complete decomposition of the organic molecule.
Heating Rate 10 °C/minA heating rate of 10-20 K/min is standard for many TGA analyses. A slower rate can improve the resolution of thermal events, while a faster rate can increase sensitivity but may shift decomposition temperatures to higher values.
Purge Gas Nitrogen (Inert)An inert atmosphere is used to study the thermal decomposition of the sample without oxidative effects.
Flow Rate 50 mL/minA constant flow rate ensures a stable atmosphere around the sample and efficiently removes decomposition products.
Blank Curve Subtraction EnabledA blank run with an empty crucible should be performed under the same conditions and subtracted from the sample run to correct for buoyancy effects.

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation P1 Synthesize & Purify This compound P2 Grind to a Fine Powder P1->P2 P3 Weigh 5-10 mg into TGA Crucible P2->P3 A1 Set Instrument Parameters (Heating Rate, Atmosphere) P3->A1 A2 Run Blank Curve A1->A2 A3 Run Sample Analysis A1->A3 D1 Subtract Blank Curve A2->D1 A3->D1 D2 Analyze TGA/DTG Curves D1->D2 D3 Propose Decomposition Mechanism D2->D3

Caption: Workflow for the thermogravimetric analysis of this compound.

Interpretation of TGA and DTG Curves: A Mechanistic Insight

Expected Thermal Events

The TGA curve of this compound is expected to show a multi-step decomposition pattern.

Temperature Range (°C)Expected Mass LossAssociated Thermal Event
30 - 150MinimalDesorption of adsorbed water or residual solvent.
150 - 250SignificantInitial decomposition, likely involving the cleavage of the N-N bond in the hydrazide moiety.
250 - 500Further Mass LossFragmentation of the aromatic rings and loss of smaller molecules.
> 500PlateauFormation of a stable char residue.
Proposed Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is likely initiated by the homolytic cleavage of the weakest bond, the N-N bond, in the hydrazide functional group. This initial fragmentation would be followed by a cascade of reactions leading to the formation of stable volatile products and a carbonaceous residue.

Proposed Decomposition Pathway Diagram:

Decomposition_Mechanism cluster_main Proposed Thermal Decomposition of this compound cluster_step1 Step 1: Initial Decomposition (150-250°C) cluster_step2 Step 2: Fragmentation (>250°C) Parent This compound Fragment1 2-Hydroxy-4-methoxybenzoyl Radical Parent->Fragment1 N-N Bond Cleavage Fragment2 Aminyl Radical (•NH2) Parent->Fragment2 N-N Bond Cleavage Volatiles Volatile Products (CO, H2O, NH3, CH4) Fragment1->Volatiles Decarbonylation & Ring Fragmentation Residue Char Residue Fragment1->Residue Fragment2->Volatiles Hydrogen Abstraction

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion: The Importance of Thermal Analysis in Drug Development

The thermogravimetric analysis of this compound provides critical insights into its thermal stability, which is a key parameter in the development of new pharmaceutical products. A thorough understanding of how this intermediate behaves at elevated temperatures can inform decisions related to its synthesis, purification, storage, and formulation. By employing a robust and well-rationalized TGA protocol, researchers and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocol for the synthesis of Schiff bases through the condensation reaction of 2-Hydroxy-4-methoxybenzohydrazide with various carbonyl compounds. Designed for researchers, scientists, and professionals in drug development, this document provides a robust framework for synthesis, purification, and characterization. It emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocols herein are presented as a self-validating system, complete with characterization benchmarks and troubleshooting guidance to empower researchers in producing novel hydrazone-type Schiff bases for applications in medicinal chemistry and materials science.

Introduction: The Significance of Hydrazone Schiff Bases

Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are a cornerstone in the fields of coordination chemistry and medicinal research.[1] Their facile synthesis and versatile chemical properties make them exceptional ligands for a wide array of metal ions and key intermediates for the synthesis of various bioactive heterocyclic compounds.[2] The nitrogen atom of the azomethine group, with its lone pair of electrons in an sp2 hybridized orbital, is crucial for their chemical and biological activity, often enabling interaction with active centers in biological systems.

The specific subclass of Schiff bases derived from hydrazides, known as hydrazones, are of particular interest. The acylhydrazone moiety (-CO-NH-N=CH-) offers an extended π-system and additional coordination sites (amide carbonyl oxygen and NH proton), enhancing the molecule's chelating capabilities and biological potency. These compounds are widely investigated for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.

This compound serves as an excellent precursor for synthesizing a library of novel Schiff base candidates. The inherent functionalities of this molecule—the phenolic hydroxyl group, the methoxy group, and the reactive hydrazide terminal—provide a rich scaffold for structural modification and tuning of electronic and steric properties. The hydroxyl group, in particular, often participates in intramolecular hydrogen bonding with the azomethine nitrogen, imparting significant stability to the resulting Schiff base.[3]

This guide provides a detailed, field-proven protocol for the synthesis and characterization of Schiff bases using this compound, with the goal of enabling researchers to reliably produce and validate novel compounds for further investigation.

Reaction Mechanism and Workflow

The formation of a Schiff base from a hydrazide and an aldehyde or ketone is a reversible condensation reaction. The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the hydrazide. This is followed by a dehydration step to yield the final imine product.

Schiff Base Formation Workflow General Workflow for Schiff Base Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization reagents 1. Combine Reactants (Hydrazide + Aldehyde/Ketone) in Solvent catalysis 2. Add Catalyst (e.g., Acetic Acid) reagents->catalysis reaction 3. Heat under Reflux (Monitor by TLC) catalysis->reaction cooling 4. Cool Reaction Mixture reaction->cooling filtration 5. Isolate Crude Product (Vacuum Filtration) cooling->filtration washing 6. Wash with Cold Solvent filtration->washing recrystallization 7. Recrystallization washing->recrystallization drying 8. Dry Purified Product (Vacuum Oven) recrystallization->drying analysis 9. Spectroscopic Analysis (FT-IR, NMR, MS) drying->analysis purity_check 10. Purity Confirmation (TLC, Melting Point) analysis->purity_check

Caption: A step-by-step workflow for Schiff base synthesis.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound (98%+ purity)

    • Aldehyde or Ketone of interest (analytical grade)

    • Solvent: Absolute Ethanol or Methanol (ACS grade)

    • Catalyst: Glacial Acetic Acid (ACS grade)

    • Deuterated solvent for NMR (e.g., DMSO-d6)

    • TLC plates (silica gel 60 F254)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Rotary evaporator (optional)

    • Melting point apparatus

    • FT-IR Spectrometer

    • NMR Spectrometer (¹H and ¹³C)

General Synthesis Procedure

This protocol describes a general and robust method for the synthesis of a Schiff base from this compound and a selected aldehyde.

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.82 g, 10 mmol) in a suitable volume of absolute ethanol (e.g., 30 mL). Stir the mixture at room temperature until the solid is fully dissolved.

    • Expertise & Experience: Ethanol is a common and effective solvent for this reaction as it readily dissolves the hydrazide and most aromatic aldehydes, and its boiling point is suitable for reflux conditions. For less soluble reactants, a co-solvent system or an alternative like methanol can be used.

  • Addition of Carbonyl Compound: To the stirred solution, add an equimolar amount of the desired aldehyde (1.0 eq, 10 mmol). If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before adding it to the flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Trustworthiness: The reaction is acid-catalyzed. A small amount of a weak acid like acetic acid is sufficient to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack without significantly protonating and deactivating the hydrazide nucleophile.[4]

  • Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-6 hours.

    • Expertise & Experience: Reaction time can vary depending on the reactivity of the aldehyde. Aromatic aldehydes with electron-withdrawing groups tend to react faster. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials (hydrazide and aldehyde) indicates the completion of the reaction.

  • Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

    • Trustworthiness: Washing with cold solvent is crucial to remove unreacted starting materials and by-products without dissolving a significant amount of the desired product.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification: Recrystallization

Recrystallization is the most common and effective method for purifying solid Schiff bases.

  • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol, methanol, or a mixture of solvents like ethanol/DMF are often suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and dry them thoroughly in a vacuum oven.

Reaction Conditions for Various Aldehydes

The optimal reaction conditions can vary based on the aldehyde used. The following table provides a summary of typical conditions for different classes of aldehydes.

Aldehyde TypeExample AldehydeSolventCatalystTypical Reflux TimeYield (%)Reference
Aromatic SalicylaldehydeEthanolAcetic Acid2-3 hours>85%[5]
Aromatic (Substituted) 4-NitrobenzaldehydeEthanolAcetic Acid2-4 hours~80%[6]
Aromatic (Substituted) 4-MethoxybenzaldehydeMethanolAcetic Acid3-5 hours>80%[6]
Heterocyclic Pyridine-4-carboxaldehydeMethanolNone/Acetic Acid2-4 hours~86%[7]
Heterocyclic Furan-2-carbaldehydeMethanolAcetic Acid3 hoursHighN/A
Aliphatic ButyraldehydeEthanolAcetic Acid4-6 hoursVariableN/A

Note: Yields are highly dependent on the specific substrate and purification efficiency. The provided values are representative.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Physical Properties
  • Appearance: Typically crystalline solids, with colors ranging from white and yellow to orange or red, depending on the extent of conjugation.

  • Melting Point: Pure Schiff bases generally exhibit a sharp melting point. A broad melting range may indicate impurities.

Spectroscopic Data

The formation of the Schiff base can be unequivocally confirmed by spectroscopic methods.

Spectroscopic_Validation Start Synthesized Compound FTIR FT-IR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Proton/Carbon Environment MS Mass Spectrometry Start->MS Molecular Weight Conclusion Structure Confirmed FTIR->Conclusion NMR->Conclusion MS->Conclusion

Caption: Key techniques for structural validation.

Table of Representative Spectroscopic Data:

TechniqueFunctional GroupCharacteristic Signal (Approximate)Rationale for Confirmation
FT-IR C=O (Amide I)1640-1660 cm⁻¹Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and presence of the amide carbonyl.[6]
C=N (Azomethine)1610-1630 cm⁻¹Appearance of a new band characteristic of the imine bond.[2]
N-H (Amide)3150-3250 cm⁻¹Confirms the presence of the hydrazide backbone.
O-H (Phenolic)3200-3400 cm⁻¹ (broad)Confirms the presence of the hydroxyl group.
¹H NMR -OH (Phenolic)δ 11.0 - 12.5 ppm (singlet)Highly deshielded proton due to intramolecular H-bonding.[7]
-NH (Amide)δ 11.5 - 12.0 ppm (singlet)Deshielded proton of the amide group.[6]
-N=CH- (Azomethine)δ 8.3 - 8.7 ppm (singlet)Characteristic singlet for the imine proton, confirming product formation.[8]
-OCH₃ (Methoxy)δ ~3.8 ppm (singlet)Singlet integrating to 3 protons.
Aromatic Protonsδ 6.5 - 8.0 ppm (multiplets)Signals corresponding to both aromatic rings.

Note: Chemical shifts (δ) are reported in ppm relative to TMS. The exact positions of peaks can vary based on the solvent and the specific structure of the aldehyde used.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive aldehyde (oxidized).- Insufficient reaction time or temperature.- Reaction equilibrium not shifted towards product.- Use freshly distilled or purified aldehyde.- Increase reflux time and monitor reaction by TLC.- Add a dehydrating agent like anhydrous Na₂SO₄ or use a Dean-Stark apparatus to remove water.
Oily or Non-crystalline Product - Presence of impurities.- Product is inherently non-crystalline at room temperature.- Attempt purification by column chromatography (using neutral alumina to avoid hydrolysis).- Try trituration with a non-polar solvent like hexane to induce solidification.
Product Decomposes During Workup - Hydrolysis of the imine bond due to excessive acid or presence of water.- Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) before isolation.- Ensure all glassware and solvents are dry.
Broad Melting Point Range - Impure product.- Recrystallize the product again from a different solvent system.

Conclusion

The protocol outlined in this application note provides a reliable and scientifically-grounded method for the synthesis of Schiff bases from this compound. By understanding the rationale behind each step, from the choice of solvent and catalyst to the methods of purification and characterization, researchers can confidently and efficiently produce novel compounds. The versatility of this reaction allows for the creation of a diverse library of molecules with potential applications in drug discovery and materials science. Adherence to these guidelines, coupled with careful experimental technique, will ensure the successful synthesis and validation of high-purity Schiff bases for further investigation.

References

Application Notes & Protocols: In Vitro Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Hydroxy Benzyl Hydrazide Derivatives

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants can mitigate this damage by neutralizing free radicals, making the discovery of novel antioxidant compounds a critical goal in therapeutic development.[2]

2-Hydroxy benzyl hydrazide derivatives have emerged as a promising class of therapeutic agents due to their diverse biological activities.[3][4] This structural motif combines two key pharmacophores: a phenolic hydroxyl group, known for its potent hydrogen-donating ability, and a hydrazone linker (-CO-NH-N=CH-), which contributes to the molecule's electronic properties and chelating potential.[5][6] The versatility in synthesizing derivatives allows for the fine-tuning of their structure to enhance antioxidant efficacy.[7][8]

This guide provides a comprehensive framework for the in vitro evaluation of the antioxidant activity of these derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and mechanistically informative. We will detail the protocols for three cornerstone assays—DPPH, ABTS, and FRAP—each probing different facets of antioxidant action.

Section 1: Mechanistic Foundations of Antioxidant Activity

Core Mechanisms: Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

The antioxidant activity of phenolic compounds, including 2-hydroxy benzyl hydrazide derivatives, is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9]

  • Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical (ArO•) is typically stabilized by resonance, rendering it less reactive.[2][10]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical.[9]

Understanding which pathway a compound favors is crucial for characterizing its antioxidant profile. Therefore, employing a battery of assays based on different mechanisms is essential for a comprehensive evaluation.

G cluster_1 Single Electron Transfer (SET) HAT_Start ArOH + R• HAT_End ArO• + RH HAT_Start->HAT_End SET_Start ArOH + R• SET_Intermediate [ArOH]•+ + R:- SET_Start->SET_Intermediate e- Transfer SET_End ArO• + RH SET_Intermediate->SET_End Deprotonation

Caption: Core antioxidant mechanisms: HAT vs. SET pathways.

Structure-Activity Relationships (SAR) in 2-Hydroxy Benzyl Hydrazides

The antioxidant potential of these derivatives is not arbitrary; it is dictated by their molecular architecture. Key structural features determine their efficacy:

  • The Phenolic Hydroxyl (-OH) Group: This is the primary site for hydrogen donation. Its position on the benzene ring is critical. The ortho position (2-hydroxy) allows for potential intramolecular hydrogen bonding, which can influence the bond dissociation enthalpy (BDE) of the O-H bond, a key predictor of HAT activity.[11]

  • The Hydrazone Moiety (-CONH-N=CH-): This linker is more than a simple scaffold. Its conjugated system of double bonds helps to delocalize and stabilize the phenoxyl radical formed after H-donation, preventing it from becoming a pro-oxidant.[5] It also possesses metal-chelating properties, which can inhibit metal-ion-induced peroxidation.[12]

  • Substituents on the Benzylidene Ring: Electron-donating groups (e.g., -OCH₃, -OH) on the second aromatic ring can increase the electron density of the molecule, enhancing its ability to donate electrons (improving SET activity) and stabilize the radical cation.[12] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease activity.

Caption: Key pharmacophores governing antioxidant activity.

Section 2: Assay Selection and Experimental Design

A multi-assay approach is scientifically rigorous. Relying on a single method can be misleading, as different assays have unique mechanisms and sensitivities. We recommend a panel including DPPH, ABTS, and FRAP to build a comprehensive antioxidant profile.

AssayPrimary MechanismWavelengthKey AdvantageKey Consideration
DPPH Mixed HAT / SET~517 nmSimple, inexpensive, uses a stable radical.[13][14]Can be slow to reach endpoint; potential interference from colored compounds.
ABTS Mixed HAT / SET~734 nmRapid, high sensitivity, effective for both hydrophilic and lipophilic compounds.[15][16]Radical must be pre-generated; more complex reagent preparation.[17]
FRAP Pure SET~594 nmMeasures reducing power directly; high-throughput adaptable.[18][19]Performed at non-physiological pH (3.6); does not detect antioxidants that act via HAT.[20]

Crucial Experimental Controls:

  • Positive Control: A well-characterized antioxidant (e.g., Ascorbic Acid, Trolox) must be run in parallel. This validates that the assay is performing correctly and provides a benchmark for comparing the potency of the test compounds.[21]

  • Blank/Vehicle Control: Contains all reaction components except the test compound (substituting with the solvent used to dissolve the compound, e.g., DMSO). This is used to zero the spectrophotometer and correct for any absorbance from the solvent.

  • Sample Color Control: A mixture of the test compound and the solvent (without the radical/reagent) is measured to correct for any intrinsic absorbance of the compound at the analytical wavelength.

Section 3: Detailed Experimental Protocols

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color with maximum absorbance around 517 nm. When reduced by an antioxidant through the donation of a hydrogen atom or electron, it becomes the colorless hydrazine, causing the absorbance to decrease.[14][22] The degree of discoloration is proportional to the scavenging activity.

Reagents and Materials:

  • DPPH (M.W. 394.32)

  • Methanol (or Ethanol), analytical grade

  • Test Compounds (2-hydroxy benzyl hydrazide derivatives)

  • Positive Control (e.g., Ascorbic acid)

  • 96-well microplates or spectrophotometer cuvettes

  • Spectrophotometer (plate reader or standard)

  • Micropipettes

Step-by-Step Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil.

  • Preparation of Test Samples and Standard: Prepare a stock solution of each test compound and the positive control (e.g., 1 mg/mL) in methanol or DMSO. From this stock, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each sample dilution to the corresponding wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.[22]

  • Measurement: Measure the absorbance (A) at 517 nm using a microplate reader.

Data Analysis: The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % Inhibition against the compound concentrations and using non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution A1 Add 100 µL DPPH to 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds & Standard A2 Add 100 µL Sample/ Standard/Blank P2->A2 A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve & Determine IC₅₀ Value D1->D2 G P1 Mix 7 mM ABTS with 2.45 mM APS (1:1) P2 Incubate 12-16h in Dark to form ABTS•+ P1->P2 P3 Dilute ABTS•+ with buffer to Absorbance ~0.70 at 734 nm P2->P3 A1 Add 190 µL ABTS•+ + 10 µL Sample P3->A1 P4 Prepare Sample Dilutions P4->A1 A2 Incubate ~6 min A1->A2 A3 Measure Absorbance at 734 nm A2->A3 D1 Calculate % Inhibition and IC₅₀ Value A3->D1 G cluster_prep Preparation cluster_assay Assay Execution P1 Prepare FRAP Reagent (Acetate:TPTZ:FeCl₃ at 10:1:1) P2 Warm Reagent to 37°C P1->P2 A1 Add 180 µL FRAP Reagent + 20 µL Sample/Standard P2->A1 P3 Prepare FeSO₄ Standard Curve Dilutions P3->A1 P4 Prepare Sample Dilutions P4->A1 A2 Incubate at 37°C A1->A2 A3 Measure Absorbance at 594 nm A2->A3 D1 Plot Standard Curve (Abs vs. [FeSO₄]) A3->D1 D2 Calculate FRAP Value of Samples (µM Fe(II) Equivalents) D1->D2

References

Application Note & Protocols: Leveraging 2-Hydroxy-4-methoxybenzohydrazide in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Hydroxy-4-methoxybenzohydrazide.

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile and synthetically valuable scaffold in medicinal and materials chemistry. Its unique structural arrangement, featuring a nucleophilic hydrazide moiety, an ortho-hydroxyl group, and a para-methoxy group, provides a powerful toolkit for the construction of diverse heterocyclic systems. The interplay of these functional groups not only facilitates a range of cyclization strategies but also imparts significant biological potential to the resulting molecules. This guide provides a detailed exploration of the synthesis of key heterocyclic cores—including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles—starting from this pivotal precursor. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss the rationale behind experimental choices, offering a comprehensive resource for researchers in drug discovery and organic synthesis.

The Strategic Importance of this compound

This compound is more than a simple starting material; it is a designed precursor. Its utility stems from three key structural features:

  • The Hydrazide (-CONHNH₂) Moiety: This functional group is a potent binucleophile. The terminal amine (-NH₂) is highly reactive towards electrophilic carbons, such as those in carbonyls and carbon disulfide, initiating condensation and cyclization reactions.

  • The Ortho-Hydroxyl (-OH) Group: Positioned at C2, this group is crucial. It can form a strong intramolecular hydrogen bond with the azomethine nitrogen in intermediates like Schiff bases, stabilizing the planar configuration of the molecule.[1] This pre-organized conformation can influence the regioselectivity of subsequent reactions. Furthermore, the hydroxyl group itself can act as a nucleophile in certain cyclization pathways.

  • The Para-Methoxy (-OCH₃) Group: As a strong electron-donating group, the methoxy substituent at C4 increases the electron density of the benzene ring, potentially influencing the reactivity of the aromatic system and the physicochemical properties (e.g., solubility, receptor binding affinity) of the final heterocyclic compounds.

The convergence of these features makes this compound an ideal starting point for generating libraries of compounds with potential therapeutic applications, including antimicrobial and anticancer activities.[2][3][4]

Synthetic Pathways and Protocols

This section details the synthesis of the precursor itself and its subsequent transformation into key heterocyclic families.

Synthesis of the Precursor: this compound

The most direct route to the title compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine hydrate displaces the methoxy group of the ester.

Rationale for a Microwave-Assisted Protocol: While conventional refluxing is effective, microwave irradiation offers significant advantages in terms of reduced reaction times, often leading to higher yields and cleaner product formation by minimizing thermal decomposition.[5][6][7]

Protocol 1: Microwave-Assisted Synthesis of this compound

Reagent MW ( g/mol ) Amount Molar Equiv.
Methyl 2-hydroxy-4-methoxybenzoate182.171.82 g (10 mmol)1.0
Hydrazine Hydrate (~80%)50.061.25 mL (~20 mmol)~2.0
Ethanol (95%)46.0715 mLSolvent

Step-by-Step Procedure:

  • Combine methyl 2-hydroxy-4-methoxybenzoate and ethanol in a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Carefully add hydrazine hydrate to the suspension.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at 150-160 W for 5-8 minutes.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction vessel to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 50 mL of ice-cold water.

  • Collect the resulting white precipitate by vacuum filtration, washing thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound as white, needle-shaped crystals.

Expected Yield: >85%

Characterization Insights: The formation of the hydrazide can be confirmed by ¹H-NMR spectroscopy, where the characteristic singlet for the ester's -OCH₃ group (around 3.9 ppm) disappears and new broad singlets for the -NH and -NH₂ protons appear (typically >8.0 ppm and ~4.5 ppm, respectively).

Pathway I: Synthesis of Schiff Bases (Hydrazones)

The formation of a Schiff base is often the first and most crucial step in creating more complex heterocycles. This involves the condensation of the hydrazide's terminal -NH₂ group with an aldehyde or ketone. The 2-hydroxy group of the benzohydrazide moiety plays a key role in stabilizing the resulting C=N double bond via intramolecular hydrogen bonding.[1][8]

G cluster_start Starting Materials cluster_product Product Hydrazide 2-Hydroxy-4-methoxy- benzohydrazide SchiffBase Schiff Base Intermediate (Hydrazone) Hydrazide->SchiffBase Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase (-H₂O, Acid Catalyst)

Caption: General workflow for Schiff base synthesis.

Protocol 2: Synthesis of N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-4-methoxybenzohydrazide

Reagent MW ( g/mol ) Amount Molar Equiv.
This compound182.191.82 g (10 mmol)1.0
4-Chlorobenzaldehyde140.571.41 g (10 mmol)1.0
Ethanol (Absolute)46.0740 mLSolvent
Glacial Acetic Acid60.052-3 dropsCatalyst

Step-by-Step Procedure:

  • Dissolve this compound in absolute ethanol in a 100 mL round-bottom flask with gentle heating.

  • In a separate beaker, dissolve 4-chlorobenzaldehyde in a minimal amount of ethanol.

  • Add the aldehyde solution to the hydrazide solution, followed by the addition of 2-3 drops of glacial acetic acid as a catalyst.[9]

  • Fit the flask with a condenser and reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the concentrate in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize from ethanol or methanol to obtain the pure Schiff base.[1]

Causality Behind the Choices:

  • Absolute Ethanol: Used to minimize the presence of water, which could shift the reaction equilibrium back towards the starting materials.

  • Acetic Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazide.

Pathway II: Synthesis of 1,3,4-Oxadiazoles

1,3,4-oxadiazoles are prized heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for ester and amide functionalities.[10] A common and efficient method to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of hydrazides. One robust pathway uses carbon disulfide to build the C-S intermediate, which is then cyclized.

G Hydrazide 2-Hydroxy-4-methoxy- benzohydrazide Dithiocarbazate Potassium dithiocarbazate salt Hydrazide->Dithiocarbazate Step 1: Addition CS2 CS₂ / KOH CS2->Dithiocarbazate Thione Oxadiazole-2-thione Intermediate Dithiocarbazate->Thione Step 2: Cyclization (-H₂S) Cyclization Heat or Acid Catalyst Cyclization->Thione Product 2-Alkylthio-5-aryl- 1,3,4-oxadiazole Thione->Product Step 3: S-Alkylation Alkylation R-X (Alkyl Halide) Alkylation->Product

Caption: Pathway to 1,3,4-oxadiazoles via a dithiocarbazate intermediate.

Protocol 3: Synthesis of 5-(2-Hydroxy-4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Reagent MW ( g/mol ) Amount Molar Equiv.
This compound182.191.82 g (10 mmol)1.0
Carbon Disulfide (CS₂)76.140.9 mL (~15 mmol)1.5
Potassium Hydroxide (KOH)56.110.84 g (15 mmol)1.5
Ethanol (95%)46.0750 mLSolvent
Water18.0210 mLCo-solvent

Step-by-Step Procedure:

  • Dissolve potassium hydroxide in a mixture of ethanol and water in a 250 mL round-bottom flask.

  • Add this compound to the basic solution and stir until it dissolves completely.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide dropwise to the cooled solution over 30 minutes with continuous stirring. The color will likely turn yellow.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8-10 hours.[11]

  • Monitor the reaction by TLC until the starting hydrazide spot disappears.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Acidify the solution to pH 5-6 with dilute hydrochloric acid. A solid precipitate will form.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure oxadiazole-thione.

Mechanistic Insight: The reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to form the stable 1,3,4-oxadiazole ring.[11] This thione product can be further functionalized, for example, by S-alkylation to introduce diverse side chains.

Pathway III: Synthesis of Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like Celecoxib.[12] Their synthesis typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In this case, this compound can be reacted with a β-diketone like acetylacetone to form a substituted pyrazole.

Protocol 4: Synthesis of 1-((2-hydroxy-4-methoxybenzoyl)amino)-3,5-dimethyl-1H-pyrazole

Reagent MW ( g/mol ) Amount Molar Equiv.
This compound182.191.82 g (10 mmol)1.0
Acetylacetone (2,4-Pentanedione)100.121.0 mL (10 mmol)1.0
Ethanol (Absolute)46.0730 mLSolvent
Glacial Acetic Acid60.051 mLCatalyst/Co-solvent

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in ethanol.

  • Add acetylacetone to the solution, followed by glacial acetic acid.

  • Attach a condenser and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.

  • After the reaction is complete, cool the flask to room temperature.

  • Reduce the solvent volume by rotary evaporation.

  • Pour the residue into cold water and stir. An oily product may separate initially which solidifies on standing or scratching.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Scientific Rationale: The reaction is a classic Knorr pyrazole synthesis variation. It involves a two-step condensation-cyclization. First, one of the carbonyls of acetylacetone condenses with the terminal -NH₂ of the hydrazide to form a hydrazone intermediate. Then, the remaining -NH- group of the hydrazide attacks the second carbonyl group, leading to intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[12][13]

Conclusion and Future Outlook

This compound stands out as a privileged scaffold for constructing a multitude of heterocyclic compounds. The protocols detailed herein for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles provide reliable and reproducible methods for accessing these important chemical entities. The strategic placement of the hydroxyl and methoxy groups offers avenues for fine-tuning the electronic and steric properties of the final molecules, making this an invaluable tool for generating compound libraries for high-throughput screening in drug discovery. Future work could explore expanding the synthetic repertoire to other heterocyclic systems like triazoles or thiadiazines and investigating the biological activities of the synthesized derivatives.[4]

References

The Green Versatility of 2-Hydroxy-4-methoxybenzohydrazide: A Guide for Innovative Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical innovation, the strategic selection of foundational molecules is paramount. 2-Hydroxy-4-methoxybenzohydrazide, a stable and highly functionalized aromatic hydrazide, has emerged as a significant scaffold in green chemistry. Its inherent structural features—a nucleophilic hydrazide group, a phenolic hydroxyl, and a methoxy-activated benzene ring—make it an exceptionally versatile precursor for the development of novel compounds and materials through eco-friendly methodologies.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the green synthesis of bioactive Schiff bases and its potential as a precursor for advanced catalytic systems. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals dedicated to integrating the principles of green chemistry into their work.

Application I: A Gateway to Bioactive Scaffolds via Green Synthesis

One of the most powerful applications of this compound is its role as a key intermediate in the synthesis of Schiff bases. These compounds, containing an imine or azomethine group (-C=N-), are renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The synthesis of these valuable molecules can be executed through methods that align with the core tenets of green chemistry, offering significant advantages over traditional synthetic routes.

The primary green advantage lies in the reaction conditions. Conventional methods often require prolonged heating under reflux in organic solvents. In contrast, microwave-assisted and mechanochemical approaches dramatically reduce reaction times, minimize or eliminate the need for hazardous solvents, and decrease energy consumption.[1][3]

Green Synthesis Protocol 1: Microwave-Assisted Schiff Base Formation

Microwave irradiation provides rapid and uniform heating, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[1] This protocol details a solvent-free or minimal-solvent approach.

Rationale: The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for a rapid increase in internal temperature, accelerating the condensation reaction. The absence of a bulk solvent simplifies work-up and purification, reducing chemical waste.

Step-by-Step Protocol:

  • Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Homogenization: Thoroughly mix the solids using a spatula. For reactants that are not easily mixed, a minimal amount of a green solvent like ethanol (1-2 mL) can be added to create a paste.

  • Microwave Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate the mixture at a power of 160-320 Watts for a total of 3-8 minutes.[1] It is advisable to apply the irradiation in short bursts (e.g., 1-2 minutes) to prevent overheating and pressure buildup, with intermittent stirring if possible.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Isolation and Purification: Upon completion, allow the vessel to cool to room temperature. Add 20-30 mL of distilled water to the solid mass and stir. Filter the resulting precipitate, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallization: The crude product can be recrystallized from absolute ethanol to yield the pure Schiff base.

Workflow for Microwave-Assisted Synthesis

cluster_prep Step 1: Preparation cluster_reaction Step 2: Green Reaction cluster_workup Step 3: Isolation cluster_purify Step 4: Purification Reactants Combine Hydrazide & Aldehyde (1:1) Microwave Microwave Irradiation (160-320W, 3-8 min) Reactants->Microwave Minimal EtOH (optional) Cool Cool to RT Microwave->Cool Wash Wash with H₂O & Cold EtOH Cool->Wash Filter Filter & Dry Wash->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Schiff Base Recrystallize->Product

Caption: Green synthesis workflow for Schiff bases.

Green Synthesis Protocol 2: Mechanochemical (Solvent-Free) Grinding

Mechanochemistry utilizes mechanical force to induce chemical reactions, completely eliminating the need for solvents. This method is highly efficient, scalable, and inherently environmentally benign.[3]

Rationale: Grinding the solid reactants together increases the surface area of contact and provides the activation energy needed for the reaction to proceed. This solid-state reaction avoids the use of solvents, leading to a process with a very high mass economy and a minimal E-factor (environmental factor).

Step-by-Step Protocol:

  • Reactant Preparation: Place equimolar amounts of this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) into a mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can often be observed by a change in the color and texture of the powder.

  • Reaction Monitoring: Periodically check the reaction's completeness using TLC by dissolving a small sample of the mixture in a suitable solvent.

  • Isolation: Once the reaction is complete, the resulting solid product is typically of high purity.

  • Purification (if necessary): Wash the solid product with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde, then filter and dry. Recrystallization is often not required but can be performed with ethanol if needed.

Data Summary: Comparison of Synthesis Methods
MethodTypical Reaction TimeSolventEnergy InputYield (%)Green Chemistry Principles Adhered To
Conventional Reflux 3-7 hoursEthanol/MethanolHigh (sustained heating)70-85Safer Solvents
Microwave-Assisted 3-8 minutesNone or minimal ethanolLow (short duration)68-93[1]Energy Efficiency, Waste Prevention, Safer Solvents
Mechanochemical 10-15 minutesNone (Solvent-Free)Low (mechanical)96-98[3]Waste Prevention, Safer Solvents (eliminated)

Application II: A Precursor for Next-Generation Green Catalysts

A central goal of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. Schiff base ligands, derived from precursors like this compound, are excellent chelating agents capable of forming stable and catalytically active complexes with a variety of transition metals (e.g., Cu, Ni, Co, Pd, Mo).[2][4][5][6] These complexes have shown significant promise as catalysts in a range of important organic transformations, including oxidation and cross-coupling reactions.[5]

The use of these catalysts aligns with green chemistry by enabling reactions to occur under milder conditions, with higher selectivity, and with lower catalyst loading, thereby reducing waste and energy consumption.

General Workflow for Catalyst Development

The development of a Schiff base catalyst from this compound follows a logical, multi-step process.

Workflow for Schiff Base Catalyst Synthesis

A 2-Hydroxy-4- methoxybenzohydrazide (Precursor) B Schiff Base Ligand (via Green Synthesis) A->B + Aldehyde D Active Metal Complex (Catalyst) B->D C Transition Metal Salt (e.g., Cu(OAc)₂, NiCl₂) C->D + Reflux in Ethanol E Catalytic Reaction (e.g., Oxidation) D->E

Caption: From precursor to active catalyst workflow.

Protocol for Metal Complex (Catalyst) Synthesis

This protocol provides a general method for the synthesis of a transition metal complex using a pre-synthesized Schiff base ligand.

Rationale: The Schiff base ligand, with its multiple donor atoms (phenolic oxygen, imine nitrogen, and enolic oxygen), acts as a pincer, coordinating with the metal ion to form a stable complex. This chelation effect often enhances the catalytic activity of the metal center.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 mmol) in hot ethanol (30 mL) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the transition metal salt (e.g., copper(II) acetate, nickel(II) chloride) (1.0 mmol) in a minimal amount of ethanol or a water-ethanol mixture.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change or the formation of a precipitate usually indicates complex formation.

  • Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Purification: Wash the solid complex with ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final catalyst product in a vacuum desiccator over anhydrous calcium chloride.

The resulting metal complex can then be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis before being evaluated for its catalytic activity in desired green chemical transformations.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a powerful enabler of green chemistry. Its primary application as a scaffold for bioactive Schiff bases demonstrates a clear pathway to reducing solvent waste, energy consumption, and reaction times through microwave and mechanochemical synthesis.

Furthermore, the ability of its derivatives to form robust, catalytically active metal complexes opens a promising frontier in the development of next-generation catalysts for sustainable chemical manufacturing. Future research should focus on exploring the full catalytic potential of these complexes in a wider array of reactions, such as C-H activation, asymmetric synthesis, and biomass conversion, further cementing the role of this compound as a cornerstone molecule for a greener chemical industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-4-methoxybenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Hydroxy-4-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the hydrazinolysis of a corresponding ester, typically methyl 2-hydroxy-4-methoxybenzoate, with hydrazine hydrate.[1][2][3] This nucleophilic acyl substitution reaction is widely adopted due to its straightforward procedure and generally good yields. The reaction can be carried out using conventional heating (reflux) or accelerated with microwave irradiation.[4][5]

Q2: What are the typical starting materials and reagents required?

A2: The essential starting materials and reagents are:

  • Methyl 2-hydroxy-4-methoxybenzoate: The ester substrate.

  • Hydrazine hydrate (N₂H₄·H₂O): The nucleophile. It is available in various concentrations, and higher concentrations are generally more effective.

  • Solvent: An alcohol such as methanol or ethanol is typically used as the reaction solvent.[3][6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7] A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting ester from the more polar product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8][9]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during the synthesis.

Low or No Product Yield

Q4: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A4: Low yields can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. For conventional heating, this could mean refluxing for several hours.[6] With microwave-assisted synthesis, you can cautiously increase the irradiation time or power.[4]

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in an incomplete reaction.

    • Solution: Use a molar excess of hydrazine hydrate. A common approach is to use 2 to 5 equivalents of hydrazine hydrate relative to the ester.[10]

  • Reaction Temperature is Too Low: The rate of hydrazinolysis is temperature-dependent.[11][12]

    • Solution: Ensure the reaction mixture is refluxing vigorously if using conventional heating. For microwave synthesis, ensure the target temperature is reached.

  • Poor Quality Reagents: The purity of your starting materials is crucial.

    • Solution: Use high-purity methyl 2-hydroxy-4-methoxybenzoate and a reliable source of hydrazine hydrate. The concentration of hydrazine hydrate can decrease over time if not stored properly.[13]

  • Hydrolysis of the Ester: If there is excessive water in the reaction mixture (beyond what is in hydrazine hydrate), the ester can hydrolyze back to the carboxylic acid, which is unreactive towards hydrazine under these conditions.

    • Solution: While hydrazine hydrate contains water, ensure your solvent is reasonably dry.

The following diagram illustrates a decision-making workflow for addressing low yield:

low_yield_troubleshooting start Low Yield of Product check_completion Check Reaction Completion via TLC start->check_completion check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents incomplete Reaction Incomplete check_completion->incomplete increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp Yes complete Reaction Complete incomplete->complete No increase_time_temp->check_completion adjust_hydrazine Increase Equivalents of Hydrazine Hydrate check_reagents->adjust_hydrazine use_pure_reagents Use High-Purity Starting Materials check_reagents->use_pure_reagents adjust_hydrazine->check_completion use_pure_reagents->check_completion workup_issue Investigate Work-up and Purification Issues complete->workup_issue

Caption: Troubleshooting workflow for low product yield.

Product Purity Issues

Q5: My final product is impure. What are the likely contaminants and how can I improve the purity?

A5: Impurities can arise from unreacted starting materials, side products, or degradation. Here’s how to address these issues:

  • Unreacted Starting Material: The most common impurity is the starting ester, methyl 2-hydroxy-4-methoxybenzoate.

    • Solution: As mentioned previously, ensure the reaction goes to completion by optimizing the reaction time, temperature, and amount of hydrazine hydrate. Effective purification is also key. Recrystallization from a suitable solvent like ethanol or methanol is a highly effective method for removing unreacted ester.[6]

  • Formation of Dihydrazide or Other Side Products: Although less common for this specific synthesis, the formation of diacylhydrazines can occur if the product hydrazide reacts further.

    • Solution: Careful control of reaction conditions, particularly avoiding a large excess of the ester, can minimize this. Purification by column chromatography may be necessary in such cases.

  • Product Degradation: this compound is generally stable, but prolonged exposure to harsh conditions or contaminants could lead to degradation.

    • Solution: Avoid unnecessarily long reaction times at high temperatures. Ensure proper storage of the final product in a cool, dry, and dark place.[14]

The following table summarizes common impurities and their removal strategies:

ImpuritySourceRecommended Purification Method
Methyl 2-hydroxy-4-methoxybenzoateIncomplete reactionRecrystallization from ethanol or methanol
2-Hydroxy-4-methoxybenzoic acidHydrolysis of the starting esterWashing the crude product with a mild base solution (e.g., sodium bicarbonate) during work-up
DiacylhydrazinesReaction of the product with remaining esterColumn chromatography

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate (1 equivalent) in methanol or ethanol (approximately 10 mL per gram of ester).

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours of reflux.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

The overall reaction scheme is as follows:

synthesis_scheme start Methyl 2-hydroxy-4-methoxybenzoate plus + hydrazine Hydrazine Hydrate arrow Methanol/Ethanol, Reflux product This compound byproduct + Methanol

Caption: Synthesis of this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified product in a vacuum oven.

IV. References

  • Alvarez de Laviada, M. J., et al. (1987). Spectrophotometric methods, high-performance liquid chromatography (HPLC), and gas chromatography (GC) may be used to detect and measure hydrazine and dimethylhydrazines in biological materials.

  • El-Faham, A., et al. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry, 2014, 1-8.

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.

  • Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry.

  • hydrazine hydrate - Organic Syntheses Procedure. Organic Syntheses.

  • Quantitative Determination of Hydrazine. ACS Publications.

  • Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide. Benchchem.

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health.

  • Three Methods of Detection of Hydrazines. Tech Briefs.

  • Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. Autech Industry.

  • Optimization of the Reaction Conditions. ResearchGate.

  • 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet. Sigma-Aldrich.

  • Optimization of the reaction conditions a. ResearchGate.

  • Optimization of reaction conditions a. ResearchGate.

  • mechanism of ester hydrolysis. YouTube.

  • Suzana, S., et al. (2015). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 15(1), 123-127.

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central.

  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing.

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.

  • Need a purification method for a free hydrazone. Reddit.

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate.

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.

  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. Benchchem.

  • Hydrazine Hydrate: Key Insights, Common Issues. Gongda.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health.

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1306.

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate.

  • Preparation method of hydrazide compound. Google Patents.

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. National Institutes of Health.

  • 2-Hydroxy-4-methoxybenzaldehyde 98 673-22-3. Sigma-Aldrich.

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate.

  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate.

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Bentham Science.

  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate.

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

  • Preparation process of 2-hydroxy-4-methoxybenzophenone. Google Patents.

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing.

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PubMed Central.

  • Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(6), 647-653.

References

Technical Support Center: Purification of Crude 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Hydroxy-4-methoxybenzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven protocols and troubleshooting advice to help you achieve high purity for your target compound, a critical step for reliable downstream applications in drug discovery and materials science.

The underlying principle of any successful purification is exploiting the differential physicochemical properties between the desired compound and its impurities. This guide will walk you through the most effective techniques, explaining the causality behind each procedural step to empower you to adapt and troubleshoot effectively.

Understanding Your Compound: Physicochemical Properties

Before attempting any purification, it is crucial to understand the properties of this compound. These characteristics dictate the selection of appropriate solvents and techniques.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₈H₁₀N₂O₃-
Molecular Weight 182.18 g/mol -
Appearance Typically an off-white to pale yellow solid.Discoloration may indicate impurities.
Melting Point Varies with purity; expect a sharp range for pure compound.A broad or depressed melting point is a key indicator of impurities.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water and non-polar solvents.[1][2]This differential solubility is the cornerstone of recrystallization.
Key Functional Groups Phenolic -OH, Hydrazide -CONHNH₂, Methoxy -OCH₃, Aromatic RingThe acidic phenol and basic hydrazide allow for potential acid-base extraction techniques.

Core Purification Protocols

We will cover the two most effective and widely used techniques for purifying this compound on a laboratory scale: Recrystallization and Silica Gel Column Chromatography.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble (or insoluble) at both temperatures.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. Based on the polarity of the target molecule, alcohols are an excellent starting point. Methanol or ethanol are frequently effective for benzohydrazide derivatives.[3][4]

    • To test: Place a small amount of crude material (20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the tube to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent (e.g., methanol) to completely dissolve the solid. Adding too much solvent is a common mistake that drastically reduces yield.

  • Decolorization (Optional): If your solution is colored due to highly conjugated impurities, add a small amount of activated charcoal to the hot solution. Swirl for a few minutes.

    • Causality: The porous surface of activated charcoal adsorbs large, flat, colored impurity molecules.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Causality: This step removes insoluble impurities and the activated charcoal (if used). Pre-warming the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC or HPLC to confirm purity. The pure product should have a sharp melting point.

Workflow for Recrystallization ```dot

G cluster_prep Preparation cluster_main Purification Process cluster_final Analysis A Crude Solid B Select Solvent A->B C Dissolve in Min. Hot Solvent B->C D Hot Filtration (Removes Insolubles) C->D E Slow Cooling (Crystal Formation) D->E F Vacuum Filtration (Isolate Crystals) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product (Check MP, TLC/HPLC) H->I

Caption: A decision-making guide for troubleshooting common recrystallization issues.

References

Technical Support Center: Reactions of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-methoxybenzohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis, particularly in the formation of hydrazones. Our goal is to equip you with the expertise to identify, prevent, and resolve issues related to common side products, ensuring the integrity and success of your experiments.

Introduction to this compound Chemistry

This compound is a valuable building block in medicinal chemistry and materials science. It is most commonly employed in condensation reactions with aldehydes and ketones to form N-acylhydrazones. This reaction is typically straightforward, often catalyzed by a small amount of acid and proceeding with the loss of a water molecule. However, like any chemical transformation, this process is not without its potential pitfalls. Understanding the common side reactions and the impurities that can arise is crucial for obtaining a high yield of a pure product. This guide will focus on the most prevalent side products and provide actionable solutions to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: I've synthesized my this compound from the corresponding methyl ester and hydrazine hydrate. What are the potential impurities I should be aware of from this initial step?

This is an excellent first consideration, as the purity of your starting material is paramount. The synthesis of this compound is typically achieved by refluxing methyl 2-hydroxy-4-methoxybenzoate with hydrazine hydrate.[1]

Potential impurities include:

  • Unreacted Methyl 2-hydroxy-4-methoxybenzoate: If the reaction does not go to completion, you may have residual starting ester. This can be detected by ¹H NMR (presence of a methyl ester singlet around 3.9 ppm) or LC-MS.

  • Hydrazine Hydrate: Excess hydrazine hydrate is often used to drive the reaction to completion. While volatile, traces can remain. It is crucial to remove it as it can interfere with subsequent reactions.

  • 1,2-bis(2-hydroxy-4-methoxybenzoyl)hydrazine (a Diacylhydrazine): Although less common under standard hydrazinolysis conditions, the formation of a diacylhydrazine is a potential side reaction where two molecules of the benzohydrazide are acylated by the ester.

Troubleshooting:

  • Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Removal of Excess Hydrazine: After the reaction, excess hydrazine and solvent can be removed under reduced pressure.[1]

  • Purification: The most effective method for purifying the crude this compound is recrystallization, often from ethanol or methanol.[1][2] This will effectively remove unreacted ester and other non-polar impurities. A thorough wash of the filtered product with cold water can also help remove any remaining hydrazine salts.[2]

Troubleshooting Guide: Common Side Products in Hydrazone Synthesis

The primary reaction of this compound is its condensation with a carbonyl compound. The general workflow is depicted below:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A Dissolve Hydrazide & Carbonyl in Solvent (e.g., Ethanol) B Add Acid Catalyst (e.g., Acetic Acid) A->B C Stir at RT or Reflux (Monitor by TLC/LC-MS) B->C D Remove Solvent C->D E Recrystallize or perform Column Chromatography D->E

Caption: General workflow for hydrazone synthesis.

However, deviations from the expected outcome can occur. The following sections address the most common side products observed.

Side Product 1: Azine Formation

Q: My product's mass spectrum shows a mass corresponding to the aldehyde/ketone minus water, plus another aldehyde/ketone minus water, linked by a N-N bond. What is this?

You are likely observing the formation of an azine . This is one of the most common side products in hydrazone synthesis when using a primary hydrazide.[3]

Why does it form?

Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. This is especially prevalent if there is an excess of the aldehyde or ketone in the reaction mixture.[3]

G Hydrazide 2-Hydroxy-4-methoxy- benzohydrazide Hydrazone Desired Hydrazone Hydrazide->Hydrazone + R₂C=O - H₂O Carbonyl1 Aldehyde/Ketone (R₂C=O) Carbonyl1->Hydrazone Carbonyl2 Aldehyde/Ketone (R₂C=O) (Excess) Azine Azine Side Product Carbonyl2->Azine Hydrazone->Azine + R₂C=O - H₂O G Hydrazone Desired Hydrazone Hydrazide 2-Hydroxy-4-methoxy- benzohydrazide Hydrazone->Hydrazide + H₂O (Acid-catalyzed) Carbonyl Aldehyde/Ketone (R₂C=O) Hydrazone->Carbonyl + H₂O (Acid-catalyzed) Water Water (H₂O) Water->Hydrazide Water->Carbonyl

References

Technical Support Center: Solubility Protocols for 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Hydroxy-4-methoxybenzohydrazide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic solubility properties of this compound?

A1: this compound is an aromatic hydrazone. Like many aromatic compounds, it has poor aqueous solubility. Its structure, containing two benzene rings, contributes to its hydrophobicity. It is generally insoluble in water but shows good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It may also be soluble in alcohols like methanol or ethanol, though potentially to a lesser extent than in DMSO.[2]

Q2: Why can't I just dissolve the compound directly in my aqueous cell culture medium or buffer?

A2: Directly adding a poorly soluble, crystalline compound to an aqueous medium will likely result in a non-homogenous suspension rather than a true solution. The dissolution rate is governed by factors including the compound's crystal lattice energy and its surface area.[3] For biological assays, a true solution is critical to ensure accurate and reproducible dosing. An undissolved compound will lead to inconsistent concentrations, artifacts, and unreliable experimental outcomes.

Q3: What is the recommended solvent for creating a stock solution?

A3: For most in vitro biological assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of poorly soluble compounds.[4][5] It is a standard practice in cell-based screening and drug discovery.

Q4: Are there any risks associated with using DMSO in my experiments?

A4: Yes. While highly effective, DMSO can have direct biological effects and exhibit cytotoxicity at higher concentrations.[4][5] Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.[6] It is imperative to:

  • Keep the final concentration of DMSO in your assay as low as possible (ideally ≤0.5%).

  • Maintain the same final concentration of DMSO in all wells, including vehicle controls, to negate solvent-specific effects.[6]

Q5: Can I use other solvents like ethanol or methanol?

A5: Ethanol and methanol can also be used as co-solvents.[7] However, they are often more cytotoxic than DMSO at equivalent concentrations and may be more volatile.[4][7] If DMSO is incompatible with your assay system, ethanol may be an alternative, but careful validation of its effect on cell viability and the assay readout is required.

Part 2: Experimental Protocols & Troubleshooting

This section provides a detailed workflow for solubilizing this compound and a guide for troubleshooting common issues.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution, which is the foundational step for accurate downstream dilutions.

Objective: To prepare a clear, high-concentration (e.g., 10-50 mM) stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Step-by-Step Methodology:

  • Pre-Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Place it directly into a sterile, appropriately sized vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration. For example, for 10 mg of a compound with a molecular weight of 300.31 g/mol , adding 333 µL of DMSO will yield a 100 mM stock solution.

  • Promote Dissolution:

    • Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

    • Sonication (Optional): If particles remain, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart crystal lattices and accelerate dissolution.

    • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37°C for 10-15 minutes.[8] Caution: Do not overheat, as this can degrade the compound. Aromatic hydrazones can be susceptible to hydrolysis, especially in the presence of trace water.[9][10]

  • Final Inspection: Ensure the solution is completely clear and free of any precipitate. If it is not, the desired concentration may be above the compound's solubility limit in DMSO. In this case, add more DMSO to create a more dilute, fully dissolved stock solution and recalculate the concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use amber or foil-wrapped vials to protect the compound from light.

Workflow for Stock Solution Preparation and Dilution

G cluster_prep Part A: Stock Solution Preparation cluster_dilution Part B: Preparing Working Solution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve inspect_stock 4. Inspect for Clarity dissolve->inspect_stock store 5. Aliquot & Store at -20/-80°C inspect_stock->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment intermediate 7. Make Intermediate Dilution (in 100% DMSO, if needed) thaw->intermediate final_dilution 8. Add to Assay Medium (while vortexing) intermediate->final_dilution use 9. Use Immediately final_dilution->use

Caption: Workflow for preparing and diluting this compound.

Troubleshooting Guide

Problem 1: My compound precipitates immediately when I add the DMSO stock to my aqueous assay buffer or cell culture medium.

This is the most common challenge and is due to the compound being kinetically, but not thermodynamically, soluble. The DMSO keeps it in solution, but upon dilution into a poor solvent (water), it crashes out.

Solution Mechanism & Rationale Considerations
1. Decrease Final Concentration The simplest solution. You may be exceeding the aqueous solubility limit. Try a 2-fold or 5-fold lower final concentration.This is the most scientifically sound first step. It avoids introducing confounding variables like higher solvent concentrations.
2. Increase Final DMSO % Increasing the co-solvent percentage (e.g., from 0.5% to 1.0%) can keep the compound in solution.[11]Warning: This increases the risk of solvent-induced cytotoxicity or assay interference. Always run a parallel vehicle control with the higher DMSO concentration to validate.[5][6]
3. Modify the Dilution Technique Instead of pipetting the stock into stationary media, add the small volume of DMSO stock into the assay medium while it is actively vortexing. This rapid dispersion can prevent localized high concentrations that initiate precipitation.This technique improves kinetic solubility and is a common best practice for poorly soluble compounds.
4. Use an Intermediate Dilution Prepare an intermediate dilution in a solvent mixture (e.g., 50% DMSO, 50% media) before the final dilution into the assay medium.This gradually lowers the solvent strength, which can sometimes prevent the shock of rapid solvent change that causes precipitation.
5. Explore pH Adjustment The phenolic hydroxyl group on the molecule is weakly acidic. Increasing the pH of the buffer (e.g., to pH 8.0-8.5) will deprotonate this group, creating a charged phenolate that is more water-soluble.The hydrazone linkage itself can be pH-sensitive, though it is generally more susceptible to acidic hydrolysis.[12][13] Ensure the pH change does not affect your biological system or compound stability over the assay's duration.

Troubleshooting Decision Tree

G cluster_solutions start Precipitation in Aqueous Medium? q1 Is the final concentration as low as possible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check this first q2 Is the final DMSO concentration <0.5%? a1_yes->q2 sol_conc Action: Lower the final concentration. a1_no->sol_conc a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_dmso Action: Cautiously increase DMSO to 0.5-1.0%. (Run new vehicle control!) a2_yes->sol_dmso adv_sol Consider Advanced Options: - pH Adjustment - Formulation with cyclodextrins a2_no->adv_sol At max solvent q3 Are you adding stock to vortexing medium? sol_dmso->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->adv_sol If still failing sol_vortex Action: Use rapid dispersion technique. a3_no->sol_vortex

Caption: Decision tree for troubleshooting precipitation issues.

Problem 2: My stock solution in 100% DMSO is cloudy or has visible particles.

This indicates that you have exceeded the compound's solubility limit in pure DMSO or that the compound has purity issues.

  • Action 1: Confirm Your Calculations. Double-check the molecular weight and the volumes used to ensure the calculated concentration is correct.

  • Action 2: Apply Sonication and Gentle Heat. As described in Protocol 1, use a sonicator and/or a 37°C water bath to aid dissolution.

  • Action 3: Dilute the Stock. If the solution does not clear, your target concentration is too high. Add a known volume of DMSO to fully dissolve the compound and recalculate the new, lower concentration of your stock.

  • Action 4: Check Compound Purity. If solubility is much lower than expected, consider verifying the purity of the compound via methods like HPLC or NMR.

Problem 3: My assay results are inconsistent or show high variability.

Assuming the compound is fully dissolved, inconsistency can stem from compound instability or solvent effects.

  • Action 1: Run a Vehicle Control. This is non-negotiable. Every plate must have wells treated with the same final concentration of DMSO (or other solvent) in media that the test compounds receive. This allows you to subtract any background effect of the solvent itself.[6]

  • Action 2: Check for Compound Degradation. Aromatic hydrazones can hydrolyze in aqueous media over time.[9][10] This is often pH and temperature-dependent.[12][13]

    • Mitigation: Prepare working solutions fresh from the frozen DMSO stock immediately before adding them to your assay.

    • Test: To check for instability, pre-incubate the compound in your assay medium at 37°C for the duration of your experiment, then analyze its integrity via HPLC.

  • Action 3: Minimize Freeze-Thaw Cycles. Store your master stock solution in small, single-use aliquots in a -80°C freezer. Repeatedly freezing and thawing a stock can introduce water condensation, which may lead to compound precipitation or degradation over time.

Summary of Recommended Solvent Concentrations in Assays
SolventTypical Starting ConcentrationMaximum Recommended ConcentrationKey Considerations
DMSO 0.1% (v/v)0.5% (v/v)Low cytotoxicity for most cell lines; some sensitive cells may require ≤0.1%.[4][5][6]
Ethanol 0.1% (v/v)0.5% (v/v)Can be more cytotoxic than DMSO; may have specific effects on cellular metabolism.[4][7]
Methanol Not generally recommended< 0.5% (v/v)More toxic than ethanol or DMSO; use only if other solvents are incompatible with the assay.[7]

References

Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and successful scale-up process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the scale-up synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound, and are there any critical quality attributes to consider for scale-up?

A1: The most prevalent and economically viable starting material is methyl 2-hydroxy-4-methoxybenzoate . For successful and reproducible scale-up, the following critical quality attributes of the starting material should be closely monitored:

  • Purity: A purity of ≥98% is recommended to minimize the formation of side products that can complicate downstream processing.

  • Moisture Content: The presence of water can affect the reactivity of hydrazine hydrate and should be minimized.

  • Residual Solvents: Solvents from the synthesis of the starting material should be within acceptable limits to avoid unforeseen side reactions.

Q2: The reaction between methyl 2-hydroxy-4-methoxybenzoate and hydrazine hydrate is exothermic. How can this be safely managed on a larger scale?

A2: Managing the exotherm of the hydrazinolysis reaction is critical for safe scale-up. A sudden increase in temperature can lead to a runaway reaction and pressurization of the reactor. Key strategies for thermal management include:

  • Slow Addition of Hydrazine Hydrate: Instead of adding all the hydrazine hydrate at once, a controlled, slow addition allows for better heat dissipation.

  • Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant) to maintain the desired reaction temperature.

  • Solvent Selection: Using a solvent with a suitable boiling point can help to control the temperature through reflux. Methanol or ethanol are commonly used.[1]

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction time and vessel occupancy.

Q3: What are the primary side reactions to be aware of during the synthesis, and how can they be minimized?

A3: The main side reaction of concern is the formation of the di-substituted hydrazide, where two molecules of the starting ester react with one molecule of hydrazine. To minimize this and other impurities:

  • Stoichiometry Control: A slight excess of hydrazine hydrate (typically 1.2-1.5 equivalents) is often used to favor the formation of the desired mono-substituted product.[2]

  • Temperature Control: Maintaining the reaction temperature within the optimal range is crucial. Higher temperatures can lead to the formation of degradation products.

  • Reaction Time: Prolonged reaction times can also contribute to the formation of impurities. The reaction should be monitored for completion (e.g., by TLC or HPLC) and worked up promptly.

Q4: What are the most effective methods for purifying this compound at an industrial scale?

A4: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production. The most common industrial purification method is recrystallization .[1]

  • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and methanol are often good starting points.[3]

  • Cooling Profile: A controlled cooling profile during crystallization is essential for obtaining a uniform particle size distribution and high purity. Crash cooling should be avoided as it can trap impurities.

  • Washing: The filtered crystals should be washed with a cold solvent to remove any residual mother liquor containing impurities.

Q5: What are the key safety precautions when handling large quantities of hydrazine hydrate?

A5: Hydrazine hydrate is a toxic and potentially explosive substance, and handling it at scale requires stringent safety protocols.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield and respiratory protection may be necessary for certain operations.

  • Ventilation: All handling of hydrazine hydrate should be performed in a well-ventilated area, preferably within a fume hood or a contained system.

  • Incompatible Materials: Avoid contact with oxidizing agents, acids, and certain metals, as this can lead to violent reactions.

  • Spill Management: Have a spill kit readily available. Small spills can be diluted with water, while larger spills may require neutralization with a dilute solution of sodium hypochlorite.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Product loss during work-up and isolation.- Monitor the reaction for completion using TLC or HPLC. - Optimize the reaction temperature. A temperature that is too low may result in a slow reaction, while a temperature that is too high can lead to degradation. - Optimize the recrystallization process to minimize product loss in the mother liquor.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Incorrect solvent for crystallization.- Analyze the crude product for impurities and consider a pre-purification step if necessary. - Screen for alternative recrystallization solvents or solvent mixtures.
Product Discoloration (e.g., yellow or brown) - Oxidation of the product or impurities. - Reaction temperature too high.- Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen). - Ensure the reaction temperature is well-controlled. - The use of activated carbon during recrystallization may help to remove colored impurities.
Difficulty Filtering the Product - Very fine particle size.- Optimize the cooling profile during crystallization to encourage the growth of larger crystals. - Consider using a filter aid, but be mindful of potential contamination.

III. Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with methyl 2-hydroxy-4-methoxybenzoate and methanol. Begin stirring to dissolve the solid.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2-1.5 equivalents) to the reactor via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 25-30°C using the reactor's cooling system.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product should begin to precipitate. Further cool the mixture to 0-5°C to maximize precipitation.

  • Isolation: Filter the solid product and wash the filter cake with cold methanol, followed by a wash with deionized water to remove excess hydrazine hydrate.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

IV. Visualizations

Synthesis Workflow

cluster_0 Reaction Stage cluster_1 Work-up & Isolation A Charge Methyl 2-hydroxy-4-methoxybenzoate & Methanol B Slowly Add Hydrazine Hydrate (1.2-1.5 eq) A->B Control Exotherm C Heat to Reflux (65-70°C) B->C D Monitor Reaction (TLC/HPLC) C->D 4-6 hours E Cool to 0-5°C to Precipitate D->E Upon Completion F Filter Product E->F G Wash with Cold Methanol & Water F->G H Dry Under Vacuum G->H

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic

cluster_yield Low Yield cluster_purity Purity Issues Start Problem Encountered Yield Low Yield? Start->Yield Purity Purity Issue? Start->Purity Incomplete Incomplete Reaction? Yield->Incomplete Yes Monitor Monitor Reaction (TLC/HPLC) Incomplete->Monitor Yes Temp Sub-optimal Temp? Incomplete->Temp No OptimizeTemp Optimize Temperature Temp->OptimizeTemp Yes Crystallization Crystallization Fails? Purity->Crystallization Yes Discoloration Discoloration? Purity->Discoloration No Solvent Screen Solvents Crystallization->Solvent Yes Inert Use Inert Atmosphere Discoloration->Inert Yes

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. --INVALID-LINK--

  • Indian Patent. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC - PubMed Central. --INVALID-LINK--

  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents. --INVALID-LINK--

  • Hydrazine Hydrate - Lanxess. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of benzohydrazide derivatives - Benchchem. --INVALID-LINK--

  • Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents. --INVALID-LINK--

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies. --INVALID-LINK--

  • CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents. --INVALID-LINK--

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. --INVALID-LINK--

  • Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. --INVALID-LINK--

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. --INVALID-LINK--

References

Technical Support Center: Synthesis of Monosubstituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing the Formation of Disubstituted Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing monosubstituted hydrazines. This resource provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you minimize the formation of undesired disubstituted byproducts and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Selective Mono-Alkylation

Hydrazine derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other valuable chemical entities.[1][2] A primary challenge in their synthesis is achieving selective mono-alkylation, as the initial product, a monosubstituted hydrazine, is often more nucleophilic than the starting hydrazine. This heightened reactivity can lead to a second alkylation, resulting in the formation of a disubstituted byproduct. Controlling this secondary reaction is paramount for efficient synthesis and straightforward purification.

This guide will delve into the mechanisms governing this selectivity and provide actionable strategies to favor the formation of the desired monosubstituted product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing a significant amount of disubstituted hydrazine?

The formation of disubstituted hydrazine is a common issue stemming from the increased nucleophilicity of the monosubstituted product compared to hydrazine itself. Several factors can exacerbate this issue:

  • Stoichiometry: Using an insufficient excess of hydrazine relative to the alkylating agent can lead to the monosubstituted product competing for the remaining alkylating agent.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur at a significant rate.

  • Reaction Time: Extended reaction times can allow for the slower second alkylation to proceed to a greater extent.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can be less selective.[1]

Q2: What is the underlying principle for achieving selective mono-alkylation?

The key to selective mono-alkylation lies in manipulating the relative reactivity of the two nitrogen atoms in the hydrazine derivative. This can be achieved through several strategies:

  • Use of Protecting Groups: Introducing an electron-withdrawing protecting group (e.g., tert-butoxycarbonyl, Boc) on one of the nitrogen atoms significantly reduces its nucleophilicity. This allows for selective alkylation on the unprotected nitrogen.

  • Formation of a Dianion: In a protected hydrazine, the two N-H protons have significantly different acidities (pKa values).[3] By using a strong base (like n-butyllithium), it's possible to deprotonate both nitrogens to form a dianion. The subsequent alkylation can then be directed to the more reactive nitrogen center.[1][3]

  • Reductive Amination: An alternative approach involves the reaction of a carbonyl compound with hydrazine to form a hydrazone, which is then reduced to the corresponding monosubstituted hydrazine.

Q3: How can I confirm the presence and differentiate between mono- and disubstituted products in my reaction mixture?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): Mono- and disubstituted hydrazines will typically have different polarities and thus different Rf values on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The number and integration of N-H protons will differ. A monosubstituted hydrazine will show signals for the N-H protons, which will be absent in a symmetrically 1,2-disubstituted hydrazine. The chemical shifts of the protons on the alkyl groups will also be informative.

    • ¹³C NMR: The chemical shifts of the carbon atoms attached to the nitrogen will differ between the isomers.

  • Mass Spectrometry (MS): The molecular ion peak will distinguish between the mono- and disubstituted products. Fragmentation patterns can also provide structural information to differentiate between 1,1- and 1,2-disubstituted isomers.

  • Infrared (IR) Spectroscopy: For distinguishing between 1,1- and 1,2-disubstituted hydrazine isomers, analyzing the N-H stretching frequencies of their hydrochloride salts can be a reliable method.

Troubleshooting Guide

Unsatisfactory results are a common part of the research and development process. This troubleshooting guide is designed to help you identify and resolve common issues encountered during the synthesis of monosubstituted hydrazines.

Issue Potential Cause(s) Recommended Solution(s)
High Yield of Disubstituted Product 1. Insufficient excess of hydrazine. 2. Reaction temperature is too high. 3. Highly reactive alkylating agent. 4. Prolonged reaction time.1. Increase the molar excess of hydrazine (e.g., 5-10 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. If possible, use a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). 4. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Low or No Conversion of Starting Material 1. Insufficiently reactive alkylating agent. 2. Low reaction temperature. 3. Inadequate mixing.1. Switch to a more reactive alkylating agent (e.g., bromide or iodide). 2. Gradually increase the reaction temperature, monitoring for the formation of the disubstituted byproduct. 3. Ensure efficient stirring throughout the reaction.
Formation of Azine Byproduct Reaction of the intermediate hydrazone with another equivalent of a carbonyl starting material (in reductive amination).Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent and add the carbonyl compound slowly to the hydrazine solution.
Difficulty in Purifying the Monosubstituted Product Similar polarities of the desired product and the disubstituted byproduct.1. Column Chromatography: Use a high-resolution silica gel or alumina column and carefully optimize the eluent system. 2. Fractional Distillation: If the products are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be effective. 3. Crystallization: Attempt to selectively crystallize the desired product or its salt form from a suitable solvent system.

Visualizing the Reaction Pathway

To better understand the competing reactions, the following diagram illustrates the pathway to both the desired monosubstituted and the undesired disubstituted hydrazine.

G cluster_0 Reaction Pathway hydrazine Hydrazine (H2N-NH2) monosubstituted Monosubstituted Hydrazine (R-NH-NH2) hydrazine->monosubstituted First Alkylation (Desired) alkyl_halide Alkyl Halide (R-X) alkyl_halide->monosubstituted disubstituted Disubstituted Hydrazine (R-NH-NH-R or R2N-NH2) alkyl_halide->disubstituted monosubstituted->disubstituted Second Alkylation (Undesired)

Caption: Competing pathways in hydrazine alkylation.

Recommended Experimental Protocol: Selective Mono-alkylation using a Boc-Protecting Group

This protocol details a reliable method for the synthesis of a monosubstituted hydrazine by leveraging the directing effect of a Boc-protecting group.

Step 1: Protection of Hydrazine

  • In a round-bottom flask, dissolve hydrazine monohydrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting Boc-hydrazine by column chromatography or recrystallization.

Step 2: Alkylation of Boc-Hydrazine

  • Dissolve the purified Boc-hydrazine (1 equivalent) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Slowly add the alkylating agent (1 equivalent).

  • Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the N-alkyl-N'-Boc-hydrazine by column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-hydrazine in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting monosubstituted hydrazine salt can be used directly or neutralized with a base to obtain the free hydrazine.

Advanced Strategy: Selective Alkylation via Dianion Formation

For researchers requiring a high degree of selectivity, the formation of a nitrogen dianion offers a powerful, albeit more technically demanding, approach.[1][3]

G cluster_1 Dianion Formation and Alkylation Workflow start Protected Hydrazine (e.g., PhNHNHBoc) add_base Add 2 eq. n-BuLi in THF at -78 °C start->add_base dianion Nitrogen Dianion (Stable Intermediate) add_base->dianion add_alkyl Add 1 eq. R-X dianion->add_alkyl product Selectively Mono-alkylated Product add_alkyl->product

Caption: Workflow for selective mono-alkylation via a nitrogen dianion.

This method involves the deprotonation of a protected hydrazine, such as phenyl-Boc-hydrazine, with two equivalents of a strong base like n-butyllithium at low temperatures (-78 °C).[1] This generates a stable nitrogen dianion.[3] The subsequent addition of one equivalent of an alkylating agent leads to highly selective mono-alkylation at the more reactive nitrogen position.[1][3]

Safety First: Handling Hydrazine and its Derivatives

Hydrazine and its derivatives are hazardous materials and must be handled with extreme care.[4][5]

  • Toxicity: Hydrazines are toxic and can be absorbed through the skin. They are also suspected carcinogens.[4]

  • Flammability: Anhydrous hydrazine is flammable and can be pyrophoric.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[5][6]

  • Storage: Store hydrazines in tightly sealed containers in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[2]

  • Spills: In case of a spill, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.[4][6]

References

Technical Support Center: Recrystallization of 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Hydroxy-4-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of this compound in a question-and-answer format.

Question 1: My crude this compound won't fully dissolve in the hot solvent. What should I do?

Answer: This issue typically points to two primary causes: insufficient solvent volume or the selection of an inappropriate solvent.

  • Causality: Recrystallization relies on the principle that the compound of interest is highly soluble in a solvent at its boiling point but sparingly soluble at low temperatures.[1][2] If the compound doesn't dissolve, the solution is not saturated at the higher temperature, preventing crystallization upon cooling.

  • Troubleshooting Steps:

    • Incrementally Add More Solvent: Add small additional volumes of the hot solvent to your flask. Do this sequentially, allowing the mixture to return to a boil after each addition, until the solid fully dissolves. The goal is to use the minimum amount of near-boiling solvent necessary to dissolve the compound.[2]

    • Re-evaluate Solvent Choice: If you've added a large volume of solvent (e.g., more than 20-30 times the mass of your solid) and the compound still hasn't dissolved, the solvent is likely unsuitable. This compound, with its polar hydroxyl and hydrazide groups, requires a sufficiently polar solvent. Consider switching to a more polar solvent or using a mixed-solvent system.[1] For related hydrazide compounds, alcohols like methanol and ethanol are often effective.[3][4][5]

Question 2: The compound dissolved perfectly, but no crystals have formed after cooling the solution to room temperature and then in an ice bath. What's wrong?

Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) has not occurred.[1]

  • Causality: Supersaturation is the essential driving force for crystallization. If the solution remains unsaturated or only slightly saturated upon cooling, the solute molecules will not organize into a crystal lattice.

  • Troubleshooting Steps to Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]

    • Seed the Solution: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template, initiating rapid crystal growth.[1][6]

    • Slow Solvent Evaporation: Remove the stopper from your flask and cover it with a piece of filter paper or perforated paraffin film. Allow some of the solvent to evaporate slowly in a fume hood. This increases the concentration of the solute, promoting supersaturation and crystallization.[1]

    • Re-boil and Reduce Volume: If the above methods fail, it's likely too much solvent was initially added.[2] Gently heat the solution to boiling and reduce the volume by 15-20%. Then, allow it to cool again slowly.

Question 3: My compound has "oiled out," forming a liquid layer at the bottom of the flask instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or molten solid rather than a crystalline solid.[6] This is often because the solution's temperature is above the melting point of the impure compound or because the solution is too highly supersaturated.[6] Oils tend to trap impurities, defeating the purpose of recrystallization.

  • Causality: The high concentration of the solute causes it to precipitate out of solution faster than it can form an ordered crystal lattice. Impurities can also depress the melting point of the compound, making it more prone to oiling out.[6]

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution back to its boiling point until the oil redissolves completely. Then, add a small amount (10-20% of the original volume) of additional hot solvent to reduce the supersaturation level.[6] Allow the solution to cool very slowly.

    • Lower the Crystallization Temperature: Try cooling the solution at a much slower rate. A slower temperature drop can provide the necessary time for molecules to arrange into a proper crystal lattice.[6]

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, adjust the ratio by adding more of the solvent in which the compound is more soluble.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

While the ideal solvent must be determined experimentally, polar protic solvents are excellent starting points due to the compound's structure. Based on procedures for analogous compounds, the following solvents are recommended for initial screening.[3][4][5]

SolventRationale & PropertiesBoiling Point (°C)
Methanol Often used for recrystallizing 4-methoxybenzohydrazide derivatives.[3] Its high polarity effectively dissolves the polar functional groups at elevated temperatures.64.7
Ethanol (96% or Absolute) A very common and effective solvent for recrystallizing hydrazide and hydrazone compounds.[4][5] It provides a good solubility differential between hot and cold conditions.78.4
Water Due to the presence of polar -OH and -NHNH2 groups, the compound may have some solubility in hot water. However, it is likely to be less soluble than in alcohols. Could be useful as an anti-solvent in a mixed system.100
Acetonitrile A polar aprotic solvent that can be effective for recrystallizing compounds that are too soluble in alcohols.[7]81.6

Q2: How do I perform a solvent selection test?

To find the optimal solvent, place a small amount of your crude product (approx. 20-30 mg) into several small test tubes. Add a few drops of a different candidate solvent to each tube. Observe the solubility at room temperature. Then, gently heat the tubes in a water bath and observe if the compound dissolves. Finally, cool the tubes in an ice bath to see if crystals form. The ideal solvent will show low solubility at room temperature, high solubility when hot, and will form well-defined crystals upon cooling.[1]

Q3: My final product is pure, but the yield is very low. What are the common causes?

Low yield is a frequent issue in recrystallization. The most common causes are:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product is lost on the filter paper.

  • Rinsing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.[2]

  • Incomplete crystallization: Not allowing sufficient time for the solution to cool or not cooling it to a low enough temperature.

Experimental Protocol: Standard Recrystallization Workflow

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.

1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirring hotplate. c. Add a minimum amount of the chosen solvent (e.g., ethanol) to just cover the solid. d. Heat the mixture to a gentle boil while stirring. Continue to add the solvent dropwise until the solid just dissolves completely.[2]

2. Cooling and Crystallization: a. Remove the flask from the heat source and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. c. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

3. Crystal Collection: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a minimum amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[2]

4. Drying: a. Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them. b. Transfer the crystals to a watch glass, break up any large clumps, and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualized Workflows and Logic

The following diagrams illustrate the standard recrystallization process and a logical troubleshooting flow.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve Add Solvent cool Cool Slowly to Room Temperature dissolve->cool Undisturbed ice_bath Cool in Ice Bath cool->ice_bath Maximize Yield filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Minimal Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end end dry->end Obtain Pure Product

Caption: A standard workflow for the recrystallization process.

Troubleshooting_Flowchart action_node action_node end_node end_node start Problem Occurs issue_dissolve Solid Won't Dissolve? start->issue_dissolve issue_crystals No Crystals Formed? issue_dissolve->issue_crystals No action_add_solvent Add More Hot Solvent OR Change to a More Polar Solvent issue_dissolve->action_add_solvent Yes issue_oil Compound Oiled Out? issue_crystals->issue_oil No action_induce Induce Crystallization: - Scratch Flask - Seed Solution - Evaporate Solvent issue_crystals->action_induce Yes issue_oil->end_node No, Consult Senior Staff action_reheat Re-heat to Dissolve Oil, Add More Solvent, Cool Slowly issue_oil->action_reheat Yes success Problem Solved action_add_solvent->success action_induce->success action_reheat->success

Caption: A troubleshooting flowchart for common recrystallization issues.

References

Impact of pH on the stability of 2-Hydroxy-4-methoxybenzohydrazide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Hydroxy-4-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation and handling of this compound solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental solutions, thereby safeguarding the validity of your research outcomes.

Introduction: Understanding the Stability of this compound

This compound is a versatile molecule with applications in medicinal chemistry and drug design. Its chemical structure, featuring a hydrazide functional group, makes it susceptible to hydrolysis, particularly in aqueous solutions. The stability of this compound is significantly influenced by the pH of the solution, a critical factor that must be carefully controlled to prevent degradation and ensure reproducible experimental results. This guide will delve into the impact of pH on the stability of this compound solutions, providing you with the expertise to navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in an aqueous buffer for my experiment, but I'm concerned about its stability. What is the primary degradation pathway I should be aware of?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the hydrazide bond. This reaction is catalyzed by both acids and bases, leading to the cleavage of the molecule into its constituent precursors: 4-methoxybenzoic acid and hydrazine, or further reaction products depending on the specific conditions.

Q2: I've noticed a change in the appearance of my this compound solution over time. What could be the cause?

A2: A change in the appearance of your solution, such as turbidity or color change, can be an indicator of degradation. Hydrolysis of this compound can lead to the formation of less soluble degradation products, which may precipitate out of solution. Additionally, oxidative degradation can sometimes lead to the formation of colored impurities. It is crucial to use freshly prepared solutions whenever possible and to store them under appropriate conditions (e.g., protected from light, at a controlled temperature).

Q3: What is the optimal pH range for preparing a stable stock solution of this compound?

A3: Generally, hydrazide compounds exhibit their greatest stability in neutral to slightly alkaline conditions. While specific pH-rate profile data for this compound is not extensively published, based on the behavior of structurally similar benzohydrazide derivatives, a pH range of 7.0 to 8.0 is recommended for stock solutions to minimize hydrolysis. However, the optimal pH will also depend on the specific requirements of your experiment. It is always advisable to perform a preliminary stability study under your experimental conditions.

Q4: Can I use a strong acid or base to dissolve this compound if I'm having solubility issues?

A4: While altering the pH can improve the solubility of this compound, using strong acids or bases is strongly discouraged for preparing stock solutions intended for storage. Both acidic and basic conditions significantly accelerate the rate of hydrolysis.[1] If solubility is a challenge, consider using a co-solvent such as DMSO or ethanol, followed by a stepwise dilution into your aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of this compound in your solution due to inappropriate pH or storage conditions.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your experimental buffer and any solutions containing this compound. Ensure it is within a stable range (ideally neutral to slightly alkaline).

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. If you must store solutions, do so at low temperatures (2-8 °C) and protect them from light. Conduct a time-course experiment to determine the stability of your compound under your specific storage conditions.

    • Analytical Confirmation: If you suspect degradation, analyze your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound and detect any degradation products.

Issue 2: Precipitation or cloudiness in the solution.
  • Potential Cause 1: Poor solubility of this compound at the working concentration and pH.

  • Troubleshooting Steps:

    • Determine pH-Solubility Profile: Experimentally determine the solubility of this compound in your buffer system at different pH values. This will help you identify a pH range where the compound is sufficiently soluble and stable.

    • Use of Co-solvents: As mentioned in the FAQs, consider using a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to aid in dissolution before diluting to the final concentration in your aqueous buffer.

  • Potential Cause 2: Formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Characterize the Precipitate: If possible, isolate and analyze the precipitate to confirm if it consists of degradation products. Techniques like LC-MS can be invaluable for this purpose.

    • Adjust pH to a More Stable Range: Based on the understanding that hydrolysis is accelerated at acidic and strongly basic pH, adjust the pH of your solution to a more neutral range to minimize degradation and subsequent precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol provides a general procedure for preparing a stock solution with enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO or ethanol to dissolve the powder completely. For example, for a 10 mM stock solution, you might start with 100 µL of solvent for every 1.82 mg of compound.

  • Gently vortex the tube until the solid is fully dissolved.

  • Perform a stepwise dilution by adding the concentrated stock solution to your pre-warmed (room temperature) aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.

  • Store the stock solution in amber-colored vials at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 2-8°C is recommended. Always perform a stability check for your specific storage conditions.

Protocol 2: Conducting a pH-Dependent Stability Study using HPLC

This protocol outlines a method to determine the stability of this compound at different pH values.

Materials:

  • Stock solution of this compound (prepared as in Protocol 1)

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 7.4, 9.0)

  • HPLC system with a C18 column and a UV detector

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

Procedure:

  • Prepare working solutions of this compound at a known concentration in each of the different pH buffers.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of the intact compound.

  • Incubate the remaining solutions at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Degradation of this compound at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
4.065%30%
5.085%60%
7.498%95%
9.095%88%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizing Degradation Pathways and Experimental Workflows

Degradation Pathway of this compound

The primary hydrolytic degradation pathway of this compound is illustrated below. Under acidic or basic conditions, the hydrazide bond is cleaved.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products 2H4MBH This compound 4MBA 4-Methoxybenzoic Acid 2H4MBH->4MBA Hydrolysis Hydrazine Hydrazine 2H4MBH->Hydrazine Hydrolysis H2O Water (H₂O) H2O->4MBA H2O->Hydrazine Acid_Base Acid (H⁺) or Base (OH⁻) Acid_Base->4MBA Acid_Base->Hydrazine

Caption: Hydrolytic degradation of this compound.

Workflow for a pH-Dependent Stability Study

The following diagram outlines the key steps in performing a pH-dependent stability study.

G A Prepare Stock Solution of 2H4MBH B Prepare Working Solutions in Buffers of Different pH A->B C Incubate Solutions at Controlled Temperature B->C D Withdraw Aliquots at Timed Intervals C->D E Analyze by HPLC D->E F Quantify Remaining 2H4MBH E->F G Plot % Remaining vs. Time and Determine Degradation Rate F->G

Caption: Workflow for a pH-dependent stability study.

Concluding Remarks

The stability of this compound solutions is a critical parameter that directly impacts the reliability and reproducibility of your research. By understanding the principles of its pH-dependent hydrolysis and implementing the protocols and troubleshooting strategies outlined in this guide, you can ensure the integrity of your experimental solutions. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Spectrum of 2-Hydroxy-4-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1] Among the various classes of compounds investigated, benzohydrazides and their derivatives have emerged as a versatile and promising group, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[2][3] This guide provides a comparative analysis of the antibacterial spectrum of derivatives based on the 2-Hydroxy-4-methoxybenzohydrazide core structure. We will delve into the experimental data that differentiates their efficacy, discuss the structure-activity relationships that govern their potency, and provide detailed protocols for their evaluation.

The Benzohydrazide Scaffold: A Foundation for Antibacterial Activity

Benzohydrazides are organic compounds characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring.[3] Their chemical tractability allows for the synthesis of a vast library of derivatives, most commonly Schiff bases, through condensation with various aldehydes and ketones.[2] This structural versatility is key to tuning their biological activity. The core structure of the derivatives discussed herein is based on this compound, which provides a foundational pharmacophore for modification. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets.[4]

Methodology: Quantifying Antibacterial Efficacy

To objectively compare the antibacterial spectrum of different derivatives, a standardized and reproducible methodology is essential. The gold standard for determining the efficacy of a novel antimicrobial agent is the Broth Microdilution Assay, which establishes the Minimum Inhibitory Concentration (MIC).[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

This protocol outlines the standardized steps for assessing the MIC of this compound derivatives against selected bacterial strains.[5][6][8]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[5]

    • Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to create a range of decreasing concentrations.[8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include essential controls:

      • Positive Control: Bacteria with no compound to ensure viability.

      • Negative Control: Broth medium only to check for sterility.

      • Vehicle Control: Bacteria with the solvent (e.g., DMSO) to rule out any inhibitory effects of the solvent itself.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[8]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[5]

The following diagram illustrates the key steps in the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate 96-Well Plate Inoculum->Inoculate Dilutions 2. Prepare Serial Dilutions of Test Compound Dilutions->Inoculate Incubate 4. Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read 5. Visually Inspect for Turbidity Incubate->Read Determine 6. Determine MIC Value Read->Determine

Caption: Workflow for the Broth Microdilution Assay.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of benzohydrazide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives and related isomers against various bacterial strains, compiled from recent studies.

Compound/Derivative NameBacterial StrainGram StainMIC (µg/mL or ppm)Reference
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coliNegative120 ppm[9][10]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coliNegative1000 ppm[9][10]
N'-benzylidene-2-hydroxybenzohydrazideEscherichia coliNegative>1000 ppm[9]
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideEscherichia coliNegative500 ppm[11]
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilisPositive31.3 ppm[11]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coliNegative31.3 ppm[11]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideBacillus subtilisPositive500 ppm[11]
2-Hydroxy-4-methoxybenzaldehyde (HMB)**Staphylococcus aureusPositive1024 µg/mL[12]

*Note: These are derivatives of the isomeric 4-hydroxybenzohydrazide, included for comparative purposes. **Note: This is the precursor aldehyde, not a hydrazide derivative, showing baseline activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented reveals critical insights into the structure-activity relationships of these compounds:

  • Impact of Methoxy Group Position: A striking difference in activity is observed between N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide (MIC = 120 ppm) and its 2-methoxy isomer (MIC = 1000 ppm) against E. coli.[9] This suggests that placing the methoxy group at the para-position of the benzylidene ring significantly enhances antibacterial activity against this Gram-negative bacterium. The unsubstituted benzylidene derivative showed even weaker activity (>1000 ppm).[9]

  • Role of the 2-Hydroxy Group: The 2-hydroxy group on the benzohydrazide core is believed to be crucial for activity. Molecular docking studies have suggested that this hydroxyl group can form a hydrogen bond with key amino acid residues (e.g., Tyr156) in the active site of target enzymes, such as the enoyl-acyl carrier protein reductase (ENR), which is vital for fatty acid biosynthesis in bacteria.[4][9]

  • Influence of Other Substituents: The comparison with 4-hydroxybenzohydrazide derivatives shows that a strong electron-withdrawing nitro group at the para-position can confer potent activity against E. coli (MIC = 31.3 ppm).[11] Conversely, the 2-methoxy derivative of the 4-hydroxy isomer was more effective against the Gram-positive B. subtilis (MIC = 31.3 ppm) than against E. coli (MIC = 500 ppm), indicating that the antibacterial spectrum can be tailored by substituent choice.[11]

The likely mechanism of action for many hydrazide-based antimicrobials involves the inhibition of mycolic acid synthesis, a critical component of the cell wall in certain bacteria.[4] For broader-spectrum bacteria, the inhibition of enzymes like ENR in the fatty acid synthesis pathway is a plausible target, as supported by in silico docking studies.[9][11]

Conclusion and Future Directions

This guide demonstrates that this compound is a valuable scaffold for developing novel antibacterial agents. The experimental data clearly indicates that substitutions on the benzylidene portion of the molecule dramatically influence the antibacterial spectrum and potency. Specifically, the N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide derivative shows significant promise against E. coli.

Further research is warranted to expand the library of these derivatives and screen them against a wider panel of clinically relevant pathogens, including drug-resistant strains like MRSA.[12] Future investigations should also focus on elucidating the precise mechanism of action through biochemical assays and conducting in vivo studies to assess the safety and efficacy of the most potent compounds, paving the way for their potential development as new therapeutic drugs.[1]

References

A Comparative Guide to the Synthesis of 2-Hydroxy-4-methoxybenzohydrazide: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents, the efficient synthesis of key chemical intermediates is paramount. 2-Hydroxy-4-methoxybenzohydrazide is a valuable building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. This guide provides an in-depth comparative analysis of two distinct synthetic methodologies for its preparation: the traditional, conventional heating approach and the modern, microwave-assisted technique. By examining the experimental protocols, reaction efficiencies, and environmental impact of each, we aim to equip researchers with the necessary insights to select the most appropriate method for their specific laboratory and research needs.

The Enduring Reliability of Conventional Synthesis

The conventional synthesis of this compound from its corresponding ester, methyl 2-hydroxy-4-methoxybenzoate, and hydrazine hydrate is a well-established and widely practiced method. This approach relies on the principles of nucleophilic acyl substitution, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out under reflux conditions, utilizing a solvent such as ethanol or methanol to facilitate the dissolution of reactants and ensure a homogenous reaction mixture.

While dependable, this method is often characterized by prolonged reaction times, typically spanning several hours.[1][2] The extended heating periods are necessary to provide sufficient thermal energy to overcome the activation energy barrier of the reaction.

Experimental Protocol: Conventional Reflux Synthesis

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Hydrazine hydrate (80-99%)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable volume of ethanol or methanol.

  • Add an equimolar or a slight excess of hydrazine hydrate to the solution. Using an excess of hydrazine can help drive the reaction to completion and minimize the formation of dimeric byproducts.[3]

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.[3]

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol or water to remove any unreacted hydrazine hydrate.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

The Rise of a Greener Alternative: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and environmentally friendly alternative to conventional heating methods.[4][5][6] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction, leading to rapid and uniform heating throughout the sample.[5] This localized and instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[7]

For the synthesis of this compound, the microwave-assisted approach offers significant advantages in terms of speed, yield, and energy efficiency.[4] The rapid heating minimizes the formation of side products, often leading to a cleaner reaction and a higher purity of the final product.[5]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Hydrazine hydrate (80-99%)

  • Microwave reactor

  • Microwave-safe reaction vessel with a stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine methyl 2-hydroxy-4-methoxybenzoate and hydrazine hydrate. For some applications, the reaction can be performed neat (without a solvent).[4] If a solvent is used, a minimal amount of a high-boiling point, polar solvent like ethanol is suitable.

  • Place the sealed vessel into the microwave reactor.

  • Irradiate the mixture with microwaves at a set power (e.g., 160-320 Watts) for a short duration, typically ranging from 2 to 10 minutes.[4] The reaction progress can be monitored by TLC after short irradiation intervals.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a small amount of cold ethanol or water.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can then be washed and, if necessary, recrystallized.

Head-to-Head Comparison: Conventional vs. Microwave Synthesis

To provide a clear and objective comparison, the key performance indicators of both synthetic methods are summarized below.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 2 - 12 hours[1]2 - 10 minutes[4]
Typical Yield 64% - 86%[1]68% - 91%[4][5]
Energy Consumption HighLow[5]
Solvent Usage Often requires larger volumesCan be performed with minimal or no solvent[4]
Process Control GoodExcellent
Side Product Formation More prevalent due to prolonged heatingMinimized due to rapid and uniform heating[5]
Environmental Impact Higher energy footprint, more solvent wasteLower energy footprint, less solvent waste ("Green Chemistry")[6]

Visualizing the Workflow

The following diagrams illustrate the distinct workflows of the conventional and microwave-assisted synthesis of this compound.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A1 Mix Reactants & Solvent in Flask A2 Set up Reflux Apparatus A1->A2 A3 Heat to Reflux (2-12 hours) A2->A3 A4 Cool to Room Temperature A3->A4 A5 Filter and Wash Product A4->A5 A6 Recrystallize for Purity A5->A6 B1 Combine Reactants in MW Vessel B2 Seal Vessel & Place in Reactor B1->B2 B3 Irradiate with Microwaves (2-10 mins) B2->B3 B4 Cool to Room Temperature B3->B4 B5 Filter and Wash Product B4->B5 B6 Purify if Necessary B5->B6

Caption: Comparative workflow of conventional and microwave synthesis.

Conclusion and Recommendations

The comparative analysis unequivocally demonstrates the significant advantages of microwave-assisted synthesis for the preparation of this compound. The dramatic reduction in reaction time, coupled with often higher yields and a more favorable environmental profile, makes it an attractive method for modern research and development laboratories. The principles of green chemistry are well-embodied in the MAOS approach through its energy efficiency and potential for solvent-free reactions.[4][6]

For researchers prioritizing speed, efficiency, and sustainability, the microwave-assisted method is the clear choice. However, conventional synthesis remains a viable and accessible option, particularly in laboratories not yet equipped with dedicated microwave reactors. Its simplicity and reliance on standard laboratory glassware ensure its continued relevance. The ultimate decision will depend on the specific constraints and priorities of the research project, including available equipment, desired throughput, and environmental considerations.

References

Efficacy of 2-Hydroxy-4-methoxybenzohydrazide compared to other hydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2-Hydroxy-4-methoxybenzohydrazide and Other Hydrazide Compounds

Introduction: The Versatile Role of Hydrazides in Drug Discovery

Hydrazides and their derivatives, particularly hydrazide-hydrazones, represent a pivotal class of compounds in medicinal chemistry.[1][2] These molecules are characterized by the presence of a -CONHNH2 functional group, which serves as a versatile scaffold for synthesizing a wide array of bioactive agents.[2] The scientific community has shown sustained interest in hydrazide-hydrazones due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5][6] The azometine group (–NH–N=CH–) within hydrazones is a key structural feature believed to be crucial for their diverse biological applications.[6][7] Given the rise of drug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research, and hydrazide compounds are at the forefront of this endeavor.[7] This guide provides a comparative analysis of the efficacy of this compound against other notable hydrazide compounds, supported by experimental data and methodological insights.

Comparative Efficacy Analysis: this compound vs. Other Hydrazides

The efficacy of hydrazide derivatives is often determined by the nature and position of substituents on the aromatic rings. This section compares the biological activity of this compound with other benzohydrazide derivatives, focusing on their antimicrobial and antifungal properties.

This compound and its Derivatives

2-Hydroxy-4-methoxybenzaldehyde (HMB), a precursor to the corresponding hydrazide, has demonstrated significant antifungal activity. It is reportedly more effective than vanillin and its other derivatives against Fusarium graminearum, a major agricultural pathogen.[8] Its mechanism involves the destruction of cell membranes and the inhibition of mycotoxin biosynthesis.[8] The minimum inhibitory concentration (MIC) of HMB against F. graminearum has been reported to be 200 μg/mL.[8] Furthermore, 2-Hydroxy-4-methoxybenzaldehyde is known to be an antifungal agent with a broad spectrum of activity against filamentous fungi and also shows bacteriostatic effects on Escherichia coli. Derivatives of 2-hydroxybenzohydrazide have also been synthesized and tested for their antibacterial activity against E. coli, with N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide showing notable efficacy.[9]

Other Biologically Active Hydrazide Compounds

A wide range of hydrazide-hydrazone derivatives have been synthesized and evaluated for their antimicrobial potential.[3][4] For instance, certain derivatives of isonicotinic acid have shown very strong activity against Gram-positive bacteria, with MIC values ranging from 1.95–7.81 μg/mL.[3][4] Similarly, derivatives of 5-nitrofuran-2-carboxylic acid have displayed high antibacterial activity, particularly against S. epidermidis and S. aureus, with MIC values as low as 0.48–15.62 μg/mL.[4]

The position of hydroxyl groups on the benzoylhydrazone moiety significantly influences their biological activity. For example, in a study on antiglycation activity, compounds with para-hydroxy groups were found to be potent inhibitors of glycoxidation.[10]

The following table summarizes the antimicrobial efficacy of this compound and its derivatives in comparison to other hydrazide compounds, based on available experimental data.

Compound/DerivativeTarget OrganismEfficacy Metric (MIC/IC50)Reference
2-Hydroxy-4-methoxybenzaldehyde (HMB)Fusarium graminearumMIC: 200 μg/mL[8]
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coliEffective Activity (qualitative)[9]
Isonicotinic acid hydrazide-hydrazone 15Gram-positive bacteriaMIC: 1.95–7.81 μg/mL[3][4]
5-nitrofuran-2-carboxylic acid hydrazide-hydrazonesVarious bacteriaMIC: 0.48–15.62 μg/mL[4]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coliMIC: 31.3 ppm[11]
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilisMIC: 31.3 ppm[11]
4-methoxybenzoylhydrazone 6GlycationIC50: 227.75 ± 0.53 µM[10]
4-methoxybenzoylhydrazone 1GlycationIC50: 216.52 ± 4.2 µM[10]

Mechanism of Action: A Deeper Dive

The biological activity of hydrazide compounds is attributed to several mechanisms. For 2-Hydroxy-4-methoxybenzaldehyde, the primary antifungal mechanism is the disruption of cell membrane integrity.[8] This is evidenced by an increase in membrane permeability and lipid peroxidation.[8] It is also suggested that this compound can inhibit key enzymes in fungal metabolic pathways, such as shikimate dehydrogenase, which is essential for the synthesis of aromatic amino acids.

For many hydrazide-hydrazones, the mode of action is believed to involve the chelation of essential metal ions required for enzymatic activity in microorganisms or the disruption of cellular processes through interactions with various enzymes. The presence of the azometine group is critical for these interactions.

Below is a diagram illustrating the proposed mechanism of cell membrane disruption by 2-Hydroxy-4-methoxybenzaldehyde.

HMB 2-Hydroxy-4-methoxybenzaldehyde (HMB) Membrane Fungal Cell Membrane HMB->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Leads to LipidPeroxidation Lipid Peroxidation (MDA Increase) Membrane->LipidPeroxidation Induces CellDeath Fungal Cell Death Permeability->CellDeath LipidPeroxidation->CellDeath

Caption: Proposed mechanism of antifungal action of 2-Hydroxy-4-methoxybenzaldehyde (HMB).

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. This section provides a generalized methodology for the synthesis of hydrazide-hydrazones and their antimicrobial evaluation.

Synthesis of Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazones is typically a straightforward condensation reaction.[6]

  • Step 1: Preparation of the Hydrazide. A carboxylic acid ester (e.g., methyl 2-hydroxy-4-methoxybenzoate) is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is heated for several hours.

  • Step 2: Purification of the Hydrazide. Upon cooling, the resulting solid hydrazide is filtered, washed, and recrystallized from an appropriate solvent to yield the pure compound.

  • Step 3: Condensation with an Aldehyde/Ketone. The purified hydrazide is dissolved in a solvent (e.g., ethanol), and a catalytic amount of acid (e.g., glacial acetic acid) is added. An equimolar amount of the desired aldehyde or ketone is then added to the solution.

  • Step 4: Formation and Purification of the Hydrazone. The reaction mixture is refluxed for a few hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The precipitated solid (the hydrazide-hydrazone) is then filtered, dried, and recrystallized.

The following diagram illustrates the general workflow for the synthesis of hydrazide-hydrazones.

cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis Ester Carboxylic Acid Ester Reflux1 Reflux in Ethanol Ester->Reflux1 Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Hydrazide Crude Hydrazide Reflux1->Hydrazide Recrystallize1 Recrystallize Hydrazide->Recrystallize1 PureHydrazide Pure Hydrazide Recrystallize1->PureHydrazide Reflux2 Reflux in Ethanol PureHydrazide->Reflux2 Aldehyde Aldehyde / Ketone Aldehyde->Reflux2 Catalyst Acid Catalyst Catalyst->Reflux2 Hydrazone Crude Hydrazone Reflux2->Hydrazone Recrystallize2 Recrystallize Hydrazone->Recrystallize2 PureHydrazone Pure Hydrazide-Hydrazone Recrystallize2->PureHydrazone

Caption: General workflow for the two-step synthesis of hydrazide-hydrazones.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The synthesized hydrazide compound is dissolved in a solvent like DMSO and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic/antifungal drug is also tested as a reference.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its related compounds are promising candidates for the development of new therapeutic agents, particularly in the realm of antifungal and antibacterial applications. The efficacy of these compounds is closely linked to their chemical structure, with the presence and position of hydroxyl and methoxy groups playing a crucial role in their biological activity. While this compound itself shows significant potential, the broader class of hydrazides offers a vast chemical space for the design and synthesis of novel drugs with improved efficacy and specificity. Further research, including detailed structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of these versatile compounds.

References

A Comparative Guide: Unveiling the Activity of 2-Hydroxy-4-methoxybenzohydrazide Through In Silico and In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) research is paramount. This guide provides a comprehensive comparison of the methodologies used to evaluate the biological activity of 2-Hydroxy-4-methoxybenzohydrazide, a versatile scaffold in medicinal chemistry. We will delve into the predictive power of in silico techniques and juxtapose these findings with the empirical evidence generated from in vitro assays, offering researchers, scientists, and drug development professionals a critical perspective on the strengths and limitations of each approach.

The Rationale for a Dual-Pronged Approach

The journey of a drug candidate from concept to clinic is arduous and expensive. In silico methods, such as molecular docking and molecular dynamics simulations, offer a rapid and cost-effective means to screen vast libraries of compounds and predict their interactions with biological targets. This computational prescreening allows researchers to prioritize candidates for synthesis and subsequent in vitro testing, thereby streamlining the discovery pipeline. However, the predictions of a computational model are only as robust as the algorithms and assumptions upon which they are built. In vitro assays, conducted on isolated proteins, cells, or microorganisms, provide the crucial first layer of empirical validation, confirming or refuting the in silico hypotheses and offering tangible data on a compound's biological effects.

In Silico Evaluation: Predicting Biological Potential

The in silico assessment of this compound and its derivatives often commences with molecular docking studies to predict the binding affinity and mode of interaction with a specific protein target.

Molecular Docking Workflow

A typical molecular docking workflow involves several key steps designed to predict the preferred orientation of a ligand when bound to a receptor.

cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Protein Structure Acquisition (e.g., from PDB) PrepProt 2. Receptor Preparation (Add hydrogens, remove water, assign charges) PDB->PrepProt DefineSite 4. Binding Site Definition PrepProt->DefineSite Ligand 3. Ligand Preparation (Generate 3D conformers, assign charges) Ligand->DefineSite Docking 5. Molecular Docking Simulation (e.g., AutoDock, Glide) DefineSite->Docking Scoring 6. Scoring & Ranking (Binding energy/score calculation) Docking->Scoring Analysis 7. Pose Analysis (Interaction analysis, visualization) Scoring->Analysis

A generalized workflow for molecular docking studies.
Predicted Activities of this compound Derivatives

Several studies have employed molecular docking to explore the potential of hydrazone derivatives. For instance, research on similar 2-hydroxybenzohydrazide derivatives has shown potential interactions with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor, a key enzyme in bacterial fatty acid synthesis.[1] The docking results for these compounds indicated a lower rerank score compared to the initial compound, suggesting a more favorable binding interaction.[1] The in silico analysis revealed that the 2-hydroxy group on the benzene ring is crucial for forming hydrogen bonds with amino acid residues like Tyr 1156 within the active site.[1]

In other studies, derivatives of 4-hydroxybenzohydrazide have been docked against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases.[2] These in silico evaluations help in identifying potential dual inhibitors and provide insights into their pharmacokinetic properties, such as blood-brain barrier permeability.[2]

In Vitro Validation: From Prediction to Empirical Data

In vitro assays are indispensable for validating the predictions made by in silico models and for quantifying the biological activity of a compound. A range of assays can be employed depending on the predicted target and desired therapeutic effect.

Common In Vitro Assays for Hydrazide Derivatives
  • Antimicrobial Activity Assays: The antibacterial potential of this compound derivatives is often evaluated using methods like the agar disc diffusion or well diffusion method.[1][3] The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a key quantitative measure obtained from these assays.[4][5][6]

  • Enzyme Inhibition Assays: To confirm the inhibition of specific enzymes predicted by docking studies (e.g., tyrosinase, acetylcholinesterase), enzyme inhibition assays are performed.[7][8] These assays measure the reduction in the rate of an enzymatic reaction in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) value is determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Antioxidant Activity Assays: The radical scavenging properties of these compounds are frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2][3] The ability of the compound to donate a hydrogen atom or an electron to neutralize these stable free radicals is measured spectrophotometrically.[2]

  • Antiproliferative Activity Assays: The potential of these compounds to inhibit the growth of cancer cells is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with the prepared bacterial inoculum.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific concentration of the this compound solution (dissolved in a suitable solvent like DMSO) is added to the wells. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., amoxicillin, ciprofloxacin) serves as a positive control.[1][3]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Swab 3. Swab Plates with Inoculum Inoculum->Swab Plates 2. Prepare Mueller-Hinton Agar Plates Plates->Swab Wells 4. Create Wells in Agar Swab->Wells AddCmpd 5. Add Test Compound, Positive & Negative Controls Wells->AddCmpd Incubate 6. Incubate at 37°C for 18-24h AddCmpd->Incubate Measure 7. Measure Zone of Inhibition (mm) Incubate->Measure Compare 8. Compare with Controls Measure->Compare

Workflow for the agar well diffusion antibacterial assay.

Comparative Analysis: Bridging In Silico Predictions with In Vitro Realities

The ultimate goal of this dual approach is to establish a correlation between the computational predictions and the experimental results. A strong correlation can validate the in silico model, making it a more reliable tool for future predictions.

Parameter In Silico (Molecular Docking) In Vitro (Example: Antibacterial Assay)
Methodology Computational simulation of ligand-receptor bindingMeasurement of microbial growth inhibition
Key Metric Binding Energy (kcal/mol) or Docking ScoreMinimum Inhibitory Concentration (MIC) (µg/mL or µM)
Interpretation Lower binding energy suggests stronger binding affinityLower MIC indicates higher antibacterial potency
Example Result A derivative of 2-hydroxybenzohydrazide showed a favorable rerank score against the ENR inhibitor receptor.[1]The same derivative exhibited effective activity against Escherichia coli.[1]
Example Result A derivative of 4-hydroxybenzohydrazide showed a good binding affinity to the active site of MAO-B.[2]The antioxidant activity of the same derivative was confirmed by DPPH and ABTS assays.[2]

It is important to note that a direct quantitative correlation is not always observed. Discrepancies can arise from several factors:

  • Simplifications in In Silico Models: Computational models often use rigid protein structures and do not fully account for protein flexibility, solvent effects, or the entropic contributions to binding.

  • Off-Target Effects in In Vitro Assays: A compound may exhibit activity in a cell-based assay through mechanisms other than the one predicted by the in silico model.

  • Bioavailability and Cell Permeability: In vitro assays using whole cells or microorganisms are influenced by the compound's ability to cross cell membranes, a factor not always accurately predicted by simple in silico models.

Conclusion

The evaluation of this compound and its analogs exemplifies the powerful synergy between in silico and in vitro methodologies in modern drug discovery. While in silico studies provide a rapid and insightful predictive framework, in vitro assays offer the indispensable empirical data to validate these predictions and quantify biological activity. A thoughtful and integrated application of both approaches allows for a more efficient and informed decision-making process, ultimately accelerating the identification of promising new therapeutic agents. Researchers who understand the nuances and complementary nature of these techniques will be better equipped to navigate the complexities of drug development.

References

A Spectroscopic Guide to the Synthesis of 2-Hydroxy-4-methoxybenzohydrazide: A Comparative Analysis of Product and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Hydroxy-4-methoxybenzohydrazide with its precursors, methyl 2-hydroxy-4-methoxybenzoate and hydrazine hydrate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring during synthesis, as evidenced by Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental data presented herein serves as a validated reference for the characterization of this important chemical entity and its synthetic intermediates.

Introduction: The Chemical Narrative

Hydrazide moieties are a cornerstone in medicinal chemistry, imparting unique pharmacological properties to a vast array of therapeutic agents. This compound is a versatile intermediate, serving as a building block for more complex molecules with potential biological activities, including antimicrobial and anticonvulsant properties.[1][2] The synthesis of this compound is a classic example of nucleophilic acyl substitution, where the ester functionality of methyl 2-hydroxy-4-methoxybenzoate is converted into a hydrazide through reaction with hydrazine hydrate.[3][4][5]

Understanding the spectroscopic signatures of the starting materials and the final product is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide explains the causality behind the observed spectral changes, providing a robust framework for the analytical validation of this synthesis.

Synthesis Pathway: From Ester to Hydrazide

The conversion of methyl 2-hydroxy-4-methoxybenzoate to this compound is a straightforward yet illustrative chemical transformation. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group, yielding the desired hydrazide.

G cluster_precursors Precursors cluster_product Product Methyl 2-hydroxy-4-methoxybenzoate Methyl 2-hydroxy-4-methoxybenzoate This compound This compound Methyl 2-hydroxy-4-methoxybenzoate->this compound + Hydrazine Hydrate (Nucleophilic Acyl Substitution) Hydrazine Hydrate Hydrazine Hydrate Methanol Methanol This compound->Methanol - Methanol (Leaving Group)

Caption: Synthesis of this compound.

Experimental Design & Protocols

The protocols described below are designed to be self-validating. The choice of solvents and spectroscopic parameters ensures high-quality, reproducible data, allowing for unambiguous characterization at each stage of the synthesis.

Synthesis of this compound

This procedure is adapted from established methods for hydrazide synthesis from esters.[3][4][6]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate (10 mmol) in ethanol (25 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (50 mmol) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid product, wash with cold distilled water or ethanol, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure white crystals of this compound.

Spectroscopic Analysis Workflow

The following workflow ensures a systematic and comprehensive characterization of the compounds.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis) Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis) Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis)->Acquire 1H NMR Spectrum Acquire UV-Vis Spectrum Acquire UV-Vis Spectrum Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis)->Acquire UV-Vis Spectrum Prepare KBr pellet for FT-IR Prepare KBr pellet for FT-IR Acquire FT-IR Spectrum Acquire FT-IR Spectrum Prepare KBr pellet for FT-IR->Acquire FT-IR Spectrum Assign chemical shifts (ppm) Assign chemical shifts (ppm) Acquire 1H NMR Spectrum->Assign chemical shifts (ppm) Identify functional group vibrations (cm-1) Identify functional group vibrations (cm-1) Acquire FT-IR Spectrum->Identify functional group vibrations (cm-1) Determine absorption maxima (λmax) Determine absorption maxima (λmax) Acquire UV-Vis Spectrum->Determine absorption maxima (λmax)

Caption: General workflow for spectroscopic characterization.

Detailed Spectroscopic Protocols
  • FT-IR Spectroscopy: Spectra are recorded using a KBr pellet technique on a suitable FT-IR spectrometer over a range of 4000-400 cm⁻¹. This method is chosen for its reliability with solid samples.

  • ¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for all three compounds and allows for the observation of exchangeable protons (OH, NH). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: Absorption spectra are measured using a diode array spectrophotometer. Samples are dissolved in ethanol to a concentration of approximately 10⁻⁵ M and measured in a 10 mm quartz cuvette over a spectral range of 200-800 nm.

Spectroscopic Characterization of Precursors

A thorough understanding of the precursors' spectra is essential to identify the chemical changes that signify a successful reaction.

Methyl 2-hydroxy-4-methoxybenzoate

This molecule contains a phenolic hydroxyl group, a methoxy group, an aromatic ring, and an ester functional group.

  • FT-IR Analysis: The spectrum is characterized by a broad absorption band for the O-H stretch of the intramolecularly hydrogen-bonded phenol. The defining feature is the sharp, strong C=O stretching vibration of the ester group.[7]

    • ~3200-3000 cm⁻¹ (broad): O-H stretching (phenolic).

    • ~3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).

    • ~1680 cm⁻¹: C=O stretching (ester carbonyl), its position influenced by conjugation and hydrogen bonding.

    • ~1615, 1500 cm⁻¹: C=C stretching (aromatic ring).

    • ~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching (asymmetric and symmetric vibrations of the ester and ether).[7]

  • ¹H NMR Analysis (DMSO-d₆):

    • ~10.5 ppm (s, 1H): Phenolic -OH proton. The downfield shift is due to strong intramolecular hydrogen bonding with the ester carbonyl.

    • ~7.7 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

    • ~6.5 ppm (m, 2H): Remaining two aromatic protons.

    • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons on the ring.

    • ~3.85 ppm (s, 3H): Methyl ester (-COOCH₃) protons.

  • UV-Vis Analysis (Ethanol): The spectrum typically shows absorption maxima related to the π→π* transitions of the substituted benzene ring.[8]

    • λmax ~255 nm and ~315 nm.

Hydrazine Hydrate (N₂H₄·H₂O)

Hydrazine hydrate is a simple inorganic compound, and its spectroscopic features are straightforward.[9]

  • FT-IR Analysis: The spectrum is dominated by N-H and O-H stretching and bending vibrations.[10][11]

    • ~3350-3250 cm⁻¹ (broad): N-H stretching of the hydrazine and O-H stretching from water.

    • ~1650-1600 cm⁻¹: N-H bending (scissoring) and H-O-H bending.

  • ¹H NMR Analysis: In protonated solvents, the hydrazine protons undergo rapid exchange, typically resulting in a single, broad peak. Its chemical shift is highly dependent on concentration, temperature, and solvent.

  • UV-Vis Analysis: Hydrazine does not possess chromophores that absorb significantly in the 200-800 nm range.

Spectroscopic Characterization of this compound

The formation of the hydrazide brings distinct and identifiable changes to the spectroscopic profile, confirming the conversion of the ester group.

  • FT-IR Analysis: The most telling changes occur in the carbonyl and N-H stretching regions.

    • ~3300 cm⁻¹ and ~3200 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the -NH₂ group, and a broader -NH stretch.

    • ~3100-3000 cm⁻¹ (broad): Phenolic O-H stretching.

    • ~1645 cm⁻¹: C=O stretching (Amide I band). This is typically at a lower frequency than the precursor's ester carbonyl due to resonance effects of the amide group.[1]

    • ~1530 cm⁻¹: N-H bending (Amide II band).[1]

    • Disappearance of strong C-O ester bands around 1250 cm⁻¹.

  • ¹H NMR Analysis (DMSO-d₆): The proton NMR spectrum provides definitive proof of the reaction.

    • ~11.5 ppm (s, 1H): Phenolic -OH proton, shifted due to changes in the hydrogen bonding environment.

    • ~9.5 ppm (s, 1H): Amide -NH proton.

    • ~7.6 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

    • ~6.4 ppm (m, 2H): Remaining two aromatic protons.

    • ~4.4 ppm (s, 2H, broad): -NH₂ protons.

    • ~3.75 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • Disappearance of the methyl ester singlet at ~3.85 ppm.

  • UV-Vis Analysis (Ethanol): The introduction of the hydrazide moiety can slightly alter the electronic structure and thus the absorption profile.

    • λmax ~240 nm and ~305 nm. A slight shift in the maxima compared to the starting ester is expected.[1]

At-a-Glance: A Comparative Spectroscopic Summary

The following table summarizes the key spectroscopic data, providing a clear comparison between the product and its precursors.

Compound Key FT-IR Peaks (cm⁻¹)[1][7][10] Key ¹H NMR Shifts (ppm in DMSO-d₆) UV-Vis λmax (nm in EtOH)[1][8]
Methyl 2-hydroxy-4-methoxybenzoate ~1680 (C=O, ester)~1250 (C-O, ester)~10.5 (-OH)~3.85 (-COOCH₃)~3.8 (-OCH₃)~255, ~315
Hydrazine Hydrate ~3350-3250 (N-H/O-H)~1630 (N-H bend)Broad, exchangeable peakNo significant absorption
This compound ~3300, 3200 (N-H)~1645 (C=O, amide)~1530 (N-H bend)~11.5 (-OH)~9.5 (-NH-)~4.4 (-NH₂)~240, ~305

The transformation from the ester to the hydrazide is unequivocally confirmed by:

  • FT-IR: The disappearance of the ester C=O stretch at ~1680 cm⁻¹ and the appearance of the amide C=O stretch at a lower wavenumber (~1645 cm⁻¹), coupled with the emergence of distinct N-H stretching bands.

  • ¹H NMR: The complete disappearance of the sharp singlet corresponding to the methyl ester protons (~3.85 ppm) and the appearance of two new signals for the amide (-NH-) and amine (-NH₂) protons.

Conclusion

This guide demonstrates that FT-IR, ¹H NMR, and UV-Vis spectroscopy are powerful, complementary techniques for monitoring the synthesis of this compound. Each method provides unique and confirmatory evidence of the conversion of the ester precursor into the final hydrazide product. The distinct shifts in carbonyl frequency, the appearance of N-H signals in both FT-IR and ¹H NMR spectra, and the disappearance of the methyl ester proton signal serve as definitive markers for a successful reaction. This comparative approach provides researchers with a reliable analytical framework for the synthesis and characterization of this and similar hydrazide compounds.

References

A Comparative Analysis of Biological Activity: 2-Hydroxy-4-methoxybenzohydrazide vs. Its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Function, and Therapeutic Potential

In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery. The goal is to amplify therapeutic efficacy, enhance selectivity, and improve pharmacokinetic profiles. One such promising scaffold is 2-Hydroxy-4-methoxybenzohydrazide, a molecule possessing a foundational level of biological activity. However, its true potential is often unlocked through derivatization into Schiff bases. This guide provides an in-depth, evidence-based comparison of the biological activities of the parent hydrazide against its more complex Schiff base counterparts, elucidating the chemical reasoning and experimental data that underscore their therapeutic promise.

The hydrazide-hydrazone framework is a versatile and privileged structure in medicinal chemistry, known to confer a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] The conversion of a hydrazide to a Schiff base (a hydrazone in this context) by condensation with an aldehyde or ketone introduces an azomethine group (-NH-N=CH-). This imine functionality is not merely an incidental structural change; it is a critical pharmacophore that fundamentally alters the molecule's electronic, steric, and lipophilic properties, often leading to a significant enhancement in biological activity.[2]

This guide will dissect the synthesis, comparative bioactivities, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a clear, data-driven understanding of why this chemical transformation is a highly effective strategy for developing potent therapeutic agents.

From Precursor to Potency: The Synthetic Pathway

The journey from the parent hydrazide to its bioactive Schiff base derivatives is a straightforward yet powerful two-step process. Understanding this synthesis is crucial as it dictates the accessibility and diversity of the derivatives that can be generated for screening.

Step 1: Synthesis of this compound (Parent Compound)

The precursor, this compound, is typically synthesized from its corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate. The process involves a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, displacing the methoxy group.

Experimental Protocol: Synthesis of this compound

  • Reactant Setup: Dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable solvent, such as ethanol.

  • Nucleophilic Attack: Add an excess of hydrazine hydrate to the solution. The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product, being less soluble, will often precipitate out.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and purify further by recrystallization from a suitable solvent like ethanol to obtain pure white crystals.[4]

Step 2: Synthesis of Schiff Base Derivatives

The formation of the Schiff base involves the condensation reaction between the synthesized this compound and a selected aldehyde or ketone. The primary amine of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration to form the characteristic C=N double bond.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Reactant Setup: Dissolve equimolar amounts of this compound and the desired aromatic aldehyde (e.g., salicylaldehyde, vanillin) in ethanol.[5]

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the reaction.[2]

  • Reflux: Heat the mixture under reflux for 3-4 hours, monitoring the reaction by TLC.[2]

  • Isolation and Purification: Cool the solution to room temperature. The resulting Schiff base precipitate is collected by filtration, washed with ethanol, and recrystallized to yield the final, purified product.[2][6]

The simplicity of this reaction allows for the creation of a vast library of derivatives by varying the aldehyde or ketone, enabling extensive structure-activity relationship (SAR) studies.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Schiff Base Synthesis A Methyl 2-hydroxy- 4-methoxybenzoate C This compound (Parent Compound) A->C Ethanol, Reflux B Hydrazine Hydrate C_ref Parent Compound D Aromatic Aldehyde (R-CHO) E Schiff Base Derivative C_ref->E Ethanol, Glacial Acetic Acid, Reflux

Caption: Two-step synthesis from methyl ester to the final Schiff base derivatives.

The Azomethine Advantage: Unpacking the Mechanism of Enhanced Activity

The transformation from a hydrazide to a Schiff base introduces the azomethine or imine group (-C=N-), a key pharmacophore responsible for the observed enhancement in biological activity.[2] This enhancement can be attributed to several factors:

  • Increased Lipophilicity: The Schiff base is generally more lipophilic than the parent hydrazide. This property facilitates easier transport across the lipid-rich cell membranes of pathogens and cancer cells, leading to higher intracellular concentrations and greater efficacy.

  • Chelation and Metal Binding: The azomethine nitrogen and the adjacent phenolic hydroxyl group create a perfect pincer-like chelation site (an O, N donor system). This allows the molecule to bind essential metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) within the cell.[1] This sequestration disrupts the normal function of metalloenzymes that are critical for pathogen survival and tumor cell proliferation.

  • Hydrogen Bonding Potential: The imine nitrogen can act as a hydrogen bond acceptor, allowing for stronger and more specific interactions with biological targets such as enzyme active sites or DNA.[4]

  • Structural Rigidity and Planarity: The C=N double bond introduces a degree of rigidity and planarity to the molecule. This defined conformation can lead to more effective binding with the planar residues of a target protein or intercalation with DNA bases.

Comparative Biological Activities: A Data-Driven Assessment

Experimental evidence consistently demonstrates the superior performance of Schiff base derivatives across a range of biological assays compared to the parent this compound.

Antimicrobial and Antifungal Activity

2-Hydroxy-4-methoxybenzaldehyde (a precursor to the hydrazide) is itself a known antimicrobial agent.[7][8] However, its conversion into hydrazide and subsequent Schiff base derivatives often amplifies this effect significantly. The Schiff bases exhibit potent activity against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[9][10]

The proposed mechanism often involves the chelation theory. The Schiff base diffuses through the cell wall and chelates with metal ions in enzymes essential for microbial respiration and replication, such as DNA gyrase, effectively halting these processes.[11]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureusE. coliC. albicansReference
This compound>1000>1000>1000[4] (Implied)
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide>1000120N/A[4]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide>10001000N/A[4]
Schiff base of 2-hydroxy-4-methoxybenzaldehyde and ethyl-4-aminobenzoateActiveActiveActive[9][10]
Copper(II) complexes of the above Schiff baseMore Active More Active More Active [9][10]

Note: Direct MIC values for the parent hydrazide are often not reported as they are significantly less active. The data shows that even simple derivatization enhances activity, particularly against E. coli, and complexation with metals further boosts this activity.

Diagram: Proposed Antimicrobial Mechanism

G A Schiff Base (Lipophilic) B Bacterial Cell Wall A->B Crosses membrane C Cytoplasm E Essential Metal Ion (e.g., Cu²⁺, Fe²⁺) A->E Chelates B->C D Metalloenzymes (e.g., DNA Gyrase) F Enzyme Inhibition D->F Leads to E->D Cofactor for G Cell Death F->G

Caption: Schiff base chelates metal ions, inhibiting key enzymes and causing cell death.

Antioxidant Activity

Schiff bases, particularly those derived from hydroxylated aldehydes, are potent antioxidants.[12] The mechanism involves donating a hydrogen atom from the phenolic -OH group to neutralize free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The resulting radical on the Schiff base is stabilized by resonance across the conjugated system. The electron-donating nature of the methoxy group on the hydrazide moiety further enhances this radical scavenging ability.

Table 2: Comparative Antioxidant Activity (DPPH Scavenging IC₅₀ in µM)

CompoundIC₅₀ (µM)Reference
Rutin (Standard)294.46[13]
N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide227.75[13]
N'-(2-hydroxybenzylidene)-2-hydroxybenzohydrazide~25.3 (converted from mg/L)[14]
N'-(4-hydroxybenzylidene)-2-hydroxybenzohydrazide~38.9 (converted from mg/L)[14]

Note: This table compares different Schiff base derivatives, which consistently show potent activity, often superior to standards. The presence of additional hydroxyl groups on the aldehyde portion significantly boosts antioxidant potential.

Anticancer and Cytotoxic Activity

The development of new anticancer agents is a critical area of research, and Schiff bases have emerged as promising candidates.[15] Derivatives of 2-hydroxybenzaldehyde have shown the ability to induce apoptosis (programmed cell death) in cancer cells.[15] Some have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is overexpressed in cancer cells and is crucial for the stability of many oncogenic proteins.[16] By inhibiting Hsp90, these Schiff bases can destabilize multiple cancer-promoting pathways simultaneously.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)MechanismReference
8S3 (A 2-hydroxybenzaldehyde Schiff base)MCF-7 (Breast)PotentMAPK Pathway Modulation[15]
2,4-dihydroxy benzaldehyde derived Schiff base (Compound 13)PC3 (Prostate)EffectiveHsp90 ATPase Inhibition[16]

Note: The data highlights that specific Schiff base structures are potent against various cancer cell lines through defined mechanisms like MAPK pathway modulation and Hsp90 inhibition.

Structure-Activity Relationship (SAR): A Predictive Framework

By analyzing the biological data from a library of Schiff base derivatives, clear SAR trends emerge:

  • The Hydrazide Core: The 2-hydroxy and 4-methoxy groups on the original benzohydrazide moiety are crucial. The hydroxyl group is key for chelation and antioxidant activity, while the methoxy group is an electron-donating group that enhances radical scavenging.

  • The Aldehyde Moiety: The nature and position of substituents on the aldehyde-derived phenyl ring significantly modulate activity.

    • Hydroxyl Groups: Additional -OH groups (especially at the ortho or para positions) dramatically increase antioxidant and antimicrobial activity due to enhanced radical scavenging and chelation capabilities.[13][14]

    • Electron-Withdrawing/Donating Groups: The presence of electron-donating groups (like -OCH₃) or electron-withdrawing groups (like -Cl, -NO₂) can fine-tune the electronic properties and lipophilicity of the entire molecule, impacting its ability to interact with specific biological targets.[4] For instance, a 4-methoxy group on the benzylidene ring showed better activity against E. coli than a 2-methoxy group.[4]

Diagram: Key SAR Insights

Caption: Structure-activity relationship map for this compound Schiff bases.

Conclusion: A Validated Strategy for Drug Discovery

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Hydroxy-4-methoxybenzohydrazide: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Hydroxy-4-methoxybenzohydrazide. As a compound frequently utilized in pharmaceutical research and development, its hydrazide functional group necessitates rigorous disposal protocols to mitigate potential health and environmental risks. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, ensuring a safe laboratory environment.

Understanding the Hazard Profile: A Cautious Approach

Immediate Safety Precautions:

  • Engineering Controls: All work with this compound, including weighing, dissolution, and disposal, must be performed in a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical-resistant gloves (nitrile or neoprene are recommended).

    • Safety goggles with side shields or a full-face shield.

    • A flame-resistant lab coat.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. All personnel handling the compound must be familiar with its location and operation.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent unintended and potentially hazardous reactions. Waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

Waste Container Labeling:

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Toxic," "Irritant")

Never mix this waste stream with other chemical waste, particularly strong oxidizing agents, acids, or metal oxides, to avoid violent reactions.

Disposal Procedures: A Step-by-Step Protocol

Disposal of this compound requires chemical neutralization of the reactive hydrazide group prior to final disposal by a licensed waste management provider. The following protocols are based on established methods for the degradation of hydrazine compounds.

Chemical Neutralization: Oxidation with Hypochlorite

Oxidation using a dilute solution of sodium hypochlorite (household bleach) or calcium hypochlorite is a common method for neutralizing hydrazide waste.[5][6] This reaction can be vigorous and exothermic, requiring careful execution.

Protocol for Hypochlorite Neutralization:

  • Dilution: In a chemical fume hood, carefully dilute the aqueous waste solution containing this compound with water to a concentration of 5% or less.[6] This step is critical to control the rate of reaction.

  • Preparation of Oxidant: Prepare a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite.

  • Neutralization: Slowly and in small increments, add the hypochlorite solution to the diluted hydrazide waste while stirring continuously.[5] Be prepared for a vigorous bubbling reaction as nitrogen gas is evolved.[5]

  • Completion Check: Continue adding the hypochlorite solution until the bubbling ceases. To ensure complete neutralization, add a slight excess of the hypochlorite solution.

  • Final Disposal: The neutralized solution can then be transferred to a suitable container for collection by a certified hazardous waste disposal service.

An Alternative Neutralization Method: Alpha-Ketoglutaric Acid

Recent advancements have identified alpha-ketoglutaric acid (AKGA) as a safer and effective neutralizing agent for hydrazine-based compounds.[7] The reaction with AKGA is less exothermic and produces harmless byproducts.[7]

Protocol for AKGA Neutralization:

  • Preparation of Neutralizing Solution: Prepare a solution of alpha-ketoglutaric acid.

  • Neutralization: Add the AKGA solution to the this compound waste. The reaction proceeds at a more controlled rate than with hypochlorite.

  • Completion: Allow the reaction to proceed for at least 15 minutes to ensure 99% neutralization.[7]

  • Final Disposal: The resulting solution, containing relatively harmless pyridazinecarboxylic acids, can be collected for disposal by a licensed waste management company.[7]

Spill Management: A Rapid and Safe Response

In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.

Small Spills (in a chemical fume hood):

  • Containment: Absorb the spill with a non-combustible absorbent material such as sand or vermiculite.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3][4][8]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Services: Contact your institution's environmental health and safety (EHS) office or emergency response team for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment.

Quantitative Data Summary

ParameterValue/RecommendationSource
Waste Concentration for Neutralization ≤ 5%[6]
Hypochlorite Solution Concentration 5%[5][6]
Hypochlorite to Hydrazine Ratio (H-70 fuel example) 100 volumes of 5% bleach to 1 volume of H-70[5]
AKGA Neutralization Time ~15 minutes for 99% neutralization[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled, Sealed Hazardous Waste Container fume_hood->segregate decision Choose Neutralization Method segregate->decision hypochlorite Hypochlorite Oxidation decision->hypochlorite akga AKGA Neutralization decision->akga dilute_hypo Dilute Waste to <= 5% hypochlorite->dilute_hypo add_akga Add AKGA Solution akga->add_akga add_hypo Slowly Add 5% Hypochlorite Solution dilute_hypo->add_hypo check_hypo Continue Until Bubbling Stops add_hypo->check_hypo collect Collect Neutralized Waste for Professional Disposal check_hypo->collect wait_akga Wait ~15 Minutes add_akga->wait_akga wait_akga->collect end End of Process collect->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Hydroxy-4-methoxybenzohydrazide—a compound with potential applications in areas such as antiglycation research—demands a foundational commitment to safety.[1][2] The intrinsic hazards of any chemical, particularly one whose toxicological profile is not exhaustively studied, necessitate a rigorous and proactive safety protocol. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Our approach is grounded in the "Precautionary Principle." Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, we must operate with a heightened level of caution, treating it as a significant irritant to the skin, eyes, and respiratory system, based on data from structurally related compounds and available Safety Data Sheets (SDS).[3]

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. The available data indicates that this compound and its precursors are classified with specific hazard statements.[3]

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Accidental contact via splash or airborne dust can result in significant eye damage.

  • H335: May cause respiratory irritation. Inhalation of the powdered form can irritate the nose, throat, and lungs.

Therefore, our primary objective is to establish a multi-layered defense system where engineering controls are primary, and PPE serves as the critical final barrier between the researcher and the chemical agent.

Core Protective Measures: Engineering Controls and Personal Equipment

The first and most effective line of defense is not PPE, but proper engineering controls. All operations involving the handling of solid this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the mandatory PPE for handling this compound. The rationale behind each selection is critical for fostering a deep-seated culture of safety.

Protection TypeSpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.Prevents Serious Eye Irritation. The compound is a classified eye irritant[3][5]. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. Goggles provide this essential seal.
Hand Protection Powder-free, chemical-resistant nitrile gloves.Prevents Skin Irritation. Nitrile offers excellent protection against a range of chemicals and is a durable choice for laboratory work[6]. Gloves must be inspected for defects before use and removed using a technique that avoids touching the outer surface with bare skin[3].
Body Protection Long-sleeved, impermeable laboratory gown with tight-fitting cuffs.Prevents Skin Contact. A closed-front gown prevents direct contact with the torso and arms during handling and in the event of a spill[6]. The material should be non-absorbent to prevent the chemical from seeping through to the skin.
Respiratory Protection NIOSH-approved N95 respirator or higher.Prevents Respiratory Irritation. This is mandatory when handling the powder outside of a fume hood (a practice that should be avoided) or when dust generation is unavoidable[3]. A fume hood is the preferred control measure.

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling this compound.

Step 1: Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials before starting.

  • Don PPE: Put on your protective equipment in the following order: lab gown, then respirator (if needed), then eye protection, and finally, gloves. Ensure gloves overlap the cuffs of the gown to create a seal.[6]

Step 2: Chemical Handling
  • Weighing: Conduct all weighing of the solid compound inside the fume hood on a draft shield to prevent dust from becoming airborne.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[7]

  • Awareness: Maintain focus on the task. Avoid touching your face or adjusting PPE with contaminated gloves.

Step 3: Decontamination and Doffing PPE
  • Clean Work Area: Decontaminate all surfaces and equipment used.

  • Doff PPE: Remove protective equipment in an order that minimizes contamination: gloves first, followed by the lab gown (turning it inside out as you remove it), then eye protection, and finally the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3][7]

The logical flow of this process is designed to contain the hazard at every stage, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood & Assemble Materials B 2. Don PPE (Gown -> Goggles -> Gloves) A->B C 3. Handle Chemical (Weighing, Mixing) B->C D 4. Decontaminate Workspace & Segregate Waste C->D E 5. Doff PPE (Gloves -> Gown -> Goggles) D->E F 6. Wash Hands Thoroughly E->F

Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures: Immediate Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3] If irritation occurs or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.

  • Spill: For a small spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[3] Clean the affected area thoroughly. Ensure you are wearing all appropriate PPE during cleanup.

Waste Disposal

All waste, including the chemical itself, contaminated consumables (like gloves and paper towels), and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Store waste in clearly labeled, sealed containers.

  • Disposal: Dispose of all materials through an approved waste disposal plant, adhering strictly to local and national regulations.[4]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection that builds trust in your procedures and safeguards the well-being of your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.